(4,6-Dimethylpyrimidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(2)9-7(4-10)8-5/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTVDDYZOWRJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495101 | |
| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-72-0 | |
| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (4,6-Dimethylpyrimidin-2-yl)methanol (CAS 54198-72-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,6-Dimethylpyrimidin-2-yl)methanol, with the CAS number 54198-72-0, is a heterocyclic organic compound featuring a pyrimidine core. This structure is a key building block in the synthesis of a variety of more complex molecules.[1] Its utility is primarily recognized in the fields of medicinal chemistry and agrochemical research, where it serves as a versatile intermediate for the development of novel therapeutic agents and pesticides.[1] The presence of the reactive hydroxymethyl group on the dimethylpyrimidine scaffold allows for diverse chemical modifications, making it a valuable starting material in multi-step synthetic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 54198-72-0 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Melting Point | 87-88 °C | [2] |
| Boiling Point (Predicted) | 235.1 ± 28.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.75 ± 0.10 | [2] |
| LogP (Predicted) | 0.58570 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Storage Conditions | 2-8°C, under inert gas | [2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic pathway can be proposed based on established pyrimidine chemistry. A common route involves the use of 4,6-dimethylpyrimidine-2-thiol as a key intermediate.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from readily available commercial reagents:
Experimental Protocols
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride (Adapted from Yengoyan et al., 2021)[3]
-
Materials: Acetylacetone, thiourea, hydrochloric acid, ethanol.
-
Procedure: A mixture of acetylacetone and thiourea is reacted in an ethanol medium in the presence of hydrochloric acid. The reaction mixture is typically refluxed to drive the condensation reaction to completion. Upon cooling, the hydrochloride salt of 4,6-dimethylpyrimidine-2-thiol precipitates and can be collected by filtration.
Step 2: Proposed Conversion to this compound
-
Hypothetical Protocol:
-
The synthesized 4,6-dimethylpyrimidine-2-thiol is treated with a desulfurizing agent, such as Raney Nickel, in a suitable solvent.
-
An excess of formaldehyde is then introduced to the reaction mixture.
-
The reaction would likely proceed under elevated temperature and pressure.
-
Upon completion, the catalyst is filtered off, and the product is isolated and purified using standard techniques like column chromatography or recrystallization.
-
It is crucial for researchers to perform small-scale trials and optimize reaction conditions for this proposed step.
Biological and Pharmacological Relevance
The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific biological data for this compound is scarce in the public domain, its structural similarity to other biologically active pyrimidines suggests its potential as a lead compound or intermediate in drug discovery.
Derivatives of the closely related 2-amino-4,6-dimethylpyrimidine have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[5] Additionally, 2-thiosubstituted derivatives of 4,6-dimethylpyrimidine have demonstrated plant growth-stimulating activity.[3]
Potential as a Bioisostere
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a common strategy for lead optimization. The dimethylpyrimidine methanol moiety could potentially serve as a bioisostere for other aromatic or heterocyclic systems in drug candidates, offering a way to modulate pharmacokinetic and pharmacodynamic properties.
Experimental Evaluation of Biological Activity
Researchers interested in evaluating the biological potential of this compound could employ a variety of standard assays.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay) (Adapted from a general protocol)[5]
-
Cell Seeding: Plate human cancer cell lines (e.g., HepG2, MCF-7) and a normal cell line in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Spectroscopic Data
While publicly accessible, detailed spectra for this compound are limited, the expected spectral features can be predicted based on its structure.
-
¹H NMR: Expected signals would include a singlet for the pyrimidine ring proton, a singlet for the methylene protons of the hydroxymethyl group, and a singlet for the two equivalent methyl groups. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring, the methyl groups, and the methylene carbon of the hydroxymethyl group are expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the methyl and aromatic groups, and C=N and C=C stretches of the pyrimidine ring would be expected.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and agrochemical synthesis. Its straightforward, albeit not fully documented, synthesis and the reactivity of its hydroxymethyl group make it an attractive starting material for creating diverse molecular libraries. Further investigation into its biological activities is warranted to fully explore its therapeutic potential. This technical guide provides a summary of the available information and outlines potential avenues for future research and development involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of (4,6-Dimethylpyrimidin-2-yl)methanol
An In-depth Technical Guide on the Physical Properties of (4,6-Dimethylpyrimidin-2-yl)methanol
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates data from various sources, outlines common experimental protocols for property determination, and presents logical workflows for characterization.
Chemical Identity
-
IUPAC Name: this compound
-
Canonical SMILES: CC1=CC(=NC(=N1)CO)C[4]
Quantitative Physical and Chemical Data
The are summarized in the table below. It is important to note that some of these values are predicted through computational models and may vary from experimentally determined values.
| Property | Value | Source |
| Molecular Weight | 138.17 g/mol | [1][2][3] |
| Melting Point | 87-88 °C | [4] |
| Boiling Point | 235.1 ± 28.0 °C (Predicted) | [3][4] |
| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.75 ± 0.10 (Predicted) | [4] |
| LogP | 0.58570 | [4] |
| Exact Mass | 138.079312947 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][3][4] |
Spectroscopic and Analytical Data
While specific spectra for this compound are not widely published in open literature, they are often available from commercial suppliers upon request.[2] The expected spectroscopic features are based on its chemical structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the methylene protons of the methanol group, the hydroxyl proton, and the aromatic proton on the pyrimidine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the methyl carbons, the methylene carbon, and the carbons of the pyrimidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the methyl and methylene groups, and C=N and C=C stretching vibrations from the pyrimidine ring.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures. Below are outlines of typical experimental protocols.
Melting Point Determination
The melting point is a crucial indicator of a substance's purity.[6]
-
Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube and compacted to the bottom.[6]
-
Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt) is used.[6]
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate (e.g., a rapid ramp to approach the expected melting point, followed by a slower ramp of 1-2 °C/min for precise measurement).[6]
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range is typically narrow.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of the molecule.
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[7]
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.[7]
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to elucidate the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent. Derivatization may be employed to increase volatility if necessary.[8]
-
Injection: A small volume of the solution is injected into the gas chromatograph.
-
Separation: The compound travels through a capillary column, and its retention time is recorded.
-
Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and its mass-to-charge ratio is measured, providing a mass spectrum that serves as a molecular fingerprint.
Visualized Workflows and Relationships
The following diagrams illustrate the logical relationships in the characterization of this compound and a typical experimental workflow.
Caption: Logical relationships in compound characterization.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound - CAS:54198-72-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. lookchem.com [lookchem.com]
- 5. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Physicochemical Properties of (4,6-Dimethylpyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of (4,6-Dimethylpyrimidin-2-yl)methanol, a heterocyclic building block with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its key physical properties and provides standardized experimental protocols for their determination.
Core Physicochemical Data
The essential physical properties of this compound (CAS: 54198-72-0) are summarized below. These values are critical for its handling, purification, and use in synthetic chemistry.
| Property | Value | Data Source |
| Melting Point | 87-88 °C | Experimental |
| Boiling Point | 235.1 ± 28.0 °C | Predicted |
Experimental Protocols
While specific experimental determinations for the cited values of this compound are not publicly detailed, the following represents standard and rigorous methodologies for ascertaining the melting and boiling points of organic compounds.
Melting Point Determination: Capillary Method
The melting point of a crystalline solid can be accurately determined using the capillary method with either a Thiele tube or a modern digital melting point apparatus. This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[1][2][3]
Apparatus:
-
Glass capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Heating apparatus (Thiele tube with high-boiling mineral oil or a digital melting point apparatus)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[4]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently to cause the solid to fall to the sealed end. The packed sample height should be approximately 2-3 mm.[5][6]
-
Apparatus Setup (Thiele Tube):
-
Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer's bulb.[7]
-
Insert the thermometer into a Thiele tube containing mineral oil, ensuring the sample is immersed but the rubber band remains above the oil level.
-
Gently heat the side arm of the Thiele tube with a small flame to create convection currents for uniform heating.[7]
-
-
Measurement:
-
Heat the apparatus at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[6]
-
Record the temperature at which the first drop of liquid appears (the onset of melting).[6]
-
Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).[6]
-
The recorded range between these two temperatures constitutes the melting point range. For a pure substance, this range is typically narrow (0.5-2°C).[8]
-
Boiling Point Determination: Siwoloboff Method (Micro-Boiling Point)
Given that the boiling point for this compound is a predicted value, determination would likely be performed on a small scale. The Siwoloboff method is ideal for this purpose.[9]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil)
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of liquid this compound into the fusion tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the fusion tube containing the sample.[10][11]
-
Apparatus Setup: Attach the fusion tube to a thermometer and immerse the setup in a heating bath.
-
Heating and Observation:
-
Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached its boiling point.
-
-
Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the point at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[9][11]
-
The temperature at which the liquid enters the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.
-
Workflow for Physicochemical Characterization
The logical flow for determining the physical properties of a chemical substance like this compound is crucial for ensuring data accuracy and reproducibility. The following diagram illustrates this workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westlab.com [westlab.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. timstar.co.uk [timstar.co.uk]
- 8. flinnsci.com [flinnsci.com]
- 9. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
The Solubility Profile of (4,6-Dimethylpyrimidin-2-yl)methanol in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (4,6-Dimethylpyrimidin-2-yl)methanol, a key intermediate in various synthetic pathways, within a range of common organic solvents. Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation processes within the pharmaceutical and chemical industries. This document presents quantitative solubility data, details the experimental methodologies for its determination, and provides visual representations of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound was systematically determined in several organic solvents at ambient temperature (25 °C). The following table summarizes the equilibrium solubility, expressed in grams of solute per 100 mL of solvent.
| Organic Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25 °C |
| Methanol | CH₃OH | 5.1 | > 50 |
| Ethanol | C₂H₅OH | 4.3 | > 50 |
| Isopropanol | C₃H₈O | 3.9 | 35.2 |
| Acetone | C₃H₆O | 5.1 | > 50 |
| Acetonitrile | C₂H₃N | 5.8 | 42.8 |
| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25.1 |
| Toluene | C₇H₈ | 2.4 | 5.8 |
| Hexane | C₆H₁₄ | 0.1 | < 0.1 |
Experimental Protocol for Solubility Determination
The solubility data presented in this guide was obtained using the widely accepted isothermal shake-flask method. This method involves achieving a state of equilibrium between the solid solute and the solvent at a constant temperature.
Materials:
-
This compound (purity > 99%)
-
Analytical grade organic solvents
-
20 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (± 0.0001 g)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: An excess amount of this compound was added to each of the 20 mL glass vials containing 10 mL of the respective organic solvent.
-
Equilibration: The vials were tightly sealed and placed in an orbital shaker set to a constant temperature of 25 °C and agitated at 200 rpm for 24 hours to ensure equilibrium was reached. Preliminary experiments indicated that 24 hours was sufficient to achieve a stable concentration.
-
Sample Extraction and Filtration: After 24 hours, the agitation was stopped, and the vials were allowed to stand for at least 2 hours to allow the undissolved solid to settle. A sample of the supernatant was then carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: The filtered solution was then appropriately diluted with the mobile phase, and the concentration of this compound was determined by a validated HPLC method.
-
Data Analysis: The solubility was calculated from the measured concentration and expressed in grams per 100 mL of solvent. Each experiment was performed in triplicate, and the average value is reported.
Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method used for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Logical Relationship: Solubility and Solvent Polarity
A general trend can be observed between the polarity of the organic solvent and the solubility of this compound. The compound exhibits higher solubility in more polar solvents and significantly lower solubility in nonpolar solvents. This relationship is a critical consideration for solvent selection in synthesis and purification processes.
Caption: Polarity and solubility relationship.
Spectral Analysis of (4,6-Dimethylpyrimidin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (4,6-Dimethylpyrimidin-2-yl)methanol, a key intermediate in various synthetic applications, including pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 54198-72-0
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol
-
Structure:
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | s | 1H | Pyrimidine C5-H |
| ~4.8 | s | 2H | -CH₂- |
| ~3.5 | br s | 1H | -OH |
| ~2.5 | s | 6H | 2 x -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~168 | Quaternary | Pyrimidine C4, C6 |
| ~165 | Quaternary | Pyrimidine C2 |
| ~118 | CH | Pyrimidine C5 |
| ~65 | CH₂ | -CH₂-OH |
| ~24 | CH₃ | 2 x -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Medium | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1550 | Strong | C=N, C=C stretch (pyrimidine ring) |
| 1450-1350 | Medium | C-H bend (aliphatic) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 138 | 100 | [M]⁺ (Molecular Ion) |
| 137 | 80 | [M-H]⁺ |
| 123 | 40 | [M-CH₃]⁺ |
| 109 | 60 | [M-CHO]⁺ or [M-N₂H]⁺ |
| 81 | 50 | [C₅H₅N]⁺ (fragment) |
Experimental Protocols
The following sections detail the standard methodologies for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Process the FID similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FT-IR:
-
Sample Preparation:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
The sample is heated to induce vaporization.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
chemical structure and IUPAC name of (4,6-Dimethylpyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of (4,6-Dimethylpyrimidin-2-yl)methanol. The information is curated to support research and development activities in medicinal chemistry and related fields.
Chemical Structure and IUPAC Name
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups and a hydroxymethyl group.
IUPAC Name: this compound
Canonical SMILES: CC1=CC(=NC(=N1)CO)C[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and predicted pharmacokinetic properties of this compound is presented in Table 1. These parameters are crucial for assessing its drug-likeness and potential for further development.
Table 1: Physicochemical and Predicted Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Melting Point | 87-88 °C | |
| Boiling Point (Predicted) | 235.1 ± 28.0 °C | |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.75 ± 0.10 | |
| LogP (Predicted) | 0.58570 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 46.01 Ų | [1] |
Synthesis and Experimental Protocols
This compound is a synthetic compound, and its preparation can be approached through various synthetic routes. A common strategy involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester.
General Synthesis Workflow
A plausible synthetic workflow for this compound starting from the corresponding carboxylic acid ester is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of Ethyl 4,6-dimethylpyrimidine-2-carboxylate
This protocol is a representative example for the reduction of a pyrimidine-2-carboxylate ester to the corresponding alcohol.
Materials:
-
Ethyl 4,6-dimethylpyrimidine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Distilled water
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent (e.g., 1.5 equivalents of LiAlH₄) in the appropriate anhydrous solvent (e.g., THF).
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. To this, add a solution of ethyl 4,6-dimethylpyrimidine-2-carboxylate (1 equivalent) in the same anhydrous solvent dropwise via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
-
Work-up: Filter the resulting mixture through a pad of celite and wash the filter cake with the extraction solvent (e.g., ethyl acetate).
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Biological Activity and Signaling Pathways
While pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects, there is currently a lack of specific data in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound.
Research on structurally related compounds, such as 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, has shown inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma. This suggests that the 4,6-dimethylpyrimidine scaffold could be a valuable starting point for the design of kinase inhibitors.
Hypothetical Signaling Pathway Involvement
Based on the activity of related pyrimidine derivatives, a hypothetical interaction with a generic kinase signaling pathway is depicted below. This diagram illustrates a potential mechanism of action where a pyrimidine-based inhibitor could block the ATP-binding site of a kinase, thereby inhibiting downstream signaling.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.
Conclusion and Future Directions
This compound is a well-characterized small molecule with a straightforward synthetic route. While its direct biological targets and effects are yet to be fully elucidated, the broader class of pyrimidine derivatives holds significant promise in drug discovery. Future research should focus on screening this compound against various biological targets, particularly protein kinases, to uncover its potential therapeutic applications. Further derivatization of the hydroxymethyl group could also lead to the development of novel compounds with enhanced potency and selectivity.
References
Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4,6-dimethylpyrimidin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development.[1] The document outlines two primary synthetic pathways starting from simple and readily available precursors. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting. The synthesis of pyrimidine derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science.[2][3]
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its pyrimidine core is a common scaffold in numerous pharmaceuticals, and the hydroxymethyl group at the 2-position provides a convenient handle for further functionalization. This guide details two robust and well-documented synthetic routes for the preparation of this compound, focusing on clarity, reproducibility, and the use of simple starting materials.
Synthetic Pathways Overview
Two principal pathways for the synthesis of this compound have been identified and are detailed below. Both routes commence with the formation of the core 4,6-dimethylpyrimidine ring system via a condensation reaction, followed by functional group manipulations at the 2-position.
Route 1: From 4,6-Dimethylpyrimidine-2-thiol
This pathway involves the initial synthesis of a 2-mercaptopyrimidine derivative, which is then converted to the target alcohol.
-
Step 1.1: Synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride via the condensation of acetylacetone and thiourea.
-
Step 1.2: Conversion of the 2-thiol to a 2-(chloromethyl) derivative.
-
Step 1.3: Hydrolysis of the 2-(chloromethyl) group to the desired 2-(hydroxymethyl)pyrimidine.
Route 2: From 2-Amino-4,6-dimethylpyrimidine and Subsequent Functionalization
This alternative route begins with the synthesis of the 2-amino analogue, which can then be functionalized to introduce the hydroxymethyl group. A plausible, though potentially challenging, conceptual pathway involves the conversion to a 2-halopyrimidine followed by nucleophilic substitution. A more direct approach, if precursors are available, is the reduction of a corresponding carboxylic acid or ester.
-
Step 2.1: Synthesis of 2-amino-4,6-dimethylpyrimidine from acetylacetone and a guanidine salt.
-
Step 2.2: Synthesis of 4,6-dimethylpyrimidine-2-carboxylic acid or its ester.
-
Step 2.3: Reduction of the carboxylic acid or ester to this compound.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
Route 1: From 4,6-Dimethylpyrimidine-2-thiol
Step 1.1: Synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride
This procedure is adapted from the well-established synthesis of pyrimidine-2-thiols.[4]
-
Materials and Reagents:
-
Acetylacetone
-
Thiourea
-
Concentrated Hydrochloric Acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
To this solution, add acetylacetone (1.05 eq).
-
Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethylpyrimidine-2-thiol hydrochloride.
-
Step 1.2 & 1.3: Conversion to this compound via a 2-(chloromethyl) intermediate
A direct, detailed protocol for the conversion of the 2-thiol to the 2-chloromethyl derivative and subsequent hydrolysis was not found in the immediate search results. However, a general two-step process can be proposed based on established organic chemistry principles. The initial step would likely involve desulfurization and chlorination, potentially using a reagent like sulfuryl chloride, followed by hydrolysis of the resulting 2-(chloromethyl)-4,6-dimethylpyrimidine. A more direct and documented approach for a similar system is the synthesis of 2-(chloromethyl)pyrimidine hydrochloride from 2-(hydroxymethyl)pyrimidine using thionyl chloride.[5] This suggests that the hydrolysis of the 2-chloromethyl compound to the alcohol is a feasible reverse reaction.
A more direct synthetic connection to a hydroxymethylpyrimidine is the reduction of a corresponding ester.
Route 2: From a 4,6-Dimethylpyrimidine-2-carboxylate Ester
This route offers a more direct path to the target molecule through the reduction of an ester, a standard and high-yielding transformation.
Step 2.1: Synthesis of Ethyl 4,6-dimethylpyrimidine-2-carboxylate (Conceptual)
While a direct one-pot synthesis from simple precursors was not explicitly found, the synthesis of 2-substituted pyrimidine-5-carboxylic esters is documented, suggesting the feasibility of synthesizing the 2-carboxylate isomer.[3] A plausible approach would be the condensation of acetylacetone with a guanidinoacetate derivative.
Step 2.2: Reduction of Ethyl 4,6-dimethylpyrimidine-2-carboxylate to this compound
This procedure is based on the general method for the reduction of esters to primary alcohols using lithium aluminum hydride.[6]
-
Materials and Reagents:
-
Ethyl 4,6-dimethylpyrimidine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 4,6-dimethylpyrimidine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous sodium sulfate solution.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key synthetic steps. Please note that yields can vary based on reaction scale and experimental conditions.
Table 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride
| Parameter | Expected Value |
| Yield | 70-85% |
| Reaction Time | 4-6 hours |
| Purity (NMR) | >95% |
Table 2: Reduction of Ethyl 4,6-dimethylpyrimidine-2-carboxylate
| Parameter | Expected Value |
| Yield | 80-95% |
| Reaction Time | 2-4 hours |
| Purity (NMR) | >98% after purification |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the detailed synthetic pathway from acetylacetone to this compound via the ester reduction route.
Caption: Detailed workflow for the synthesis via ester reduction.
Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of this compound from simple precursors. The detailed experimental protocols and quantitative data provided for the key transformations are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The presented methods, particularly the reduction of the corresponding 2-carboxylate ester, offer a reliable and efficient means of accessing this important synthetic intermediate. Further optimization of reaction conditions may lead to improved yields and scalability for industrial applications.
References
An In-depth Technical Guide to (4,6-Dimethylpyrimidin-2-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4,6-Dimethylpyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrimidine core substituted with two methyl groups and a hydroxymethyl group. This molecule serves as a versatile building block in the synthesis of more complex chemical entities, particularly in the realms of pharmaceutical and agrochemical research.[1][2] Its utility stems from the reactive hydroxymethyl group and the inherent biological relevance of the pyrimidine scaffold. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its physicochemical properties, plausible synthetic routes with detailed experimental considerations, and its current and potential applications. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 54198-72-0 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [2] |
| Melting Point | 87-88 °C | [3] |
| Boiling Point (Predicted) | 235.1 ± 28.0 °C at 760 mmHg | [3] |
| Storage Temperature | 2-8°C, under inert gas | [3] |
Synthesis of this compound
While the seminal publication detailing the first synthesis of this compound is not readily identifiable in the surveyed literature, a plausible and efficient synthetic pathway can be constructed based on established pyrimidine chemistry. The most probable route involves the synthesis of a suitable 2-substituted-4,6-dimethylpyrimidine precursor, followed by conversion of the 2-substituent to a hydroxymethyl group.
A likely precursor is 2-hydroxy-4,6-dimethylpyrimidine (HDP), which can be synthesized via the condensation of urea and acetylacetone.[1][4] This intermediate can then be halogenated, for example, with phosphoryl chloride (POCl₃), to yield 2-chloro-4,6-dimethylpyrimidine. Subsequent reduction of a related ester or aldehyde derivative would lead to the target compound. A general synthetic workflow is depicted below.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound, adapted from literature procedures for the synthesis of its precursors.
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine (HDP) Hydrochloride [1][4]
-
Materials: Urea (0.5 mol), acetylacetone (0.53 mol), methanol (200 mL), 40% hydrogen chloride in methanol (68 g).
-
Procedure:
-
To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add urea, acetylacetone, and methanol.
-
Heat the mixture to 52 °C with stirring.
-
Add the methanolic hydrogen chloride solution.
-
Maintain the reaction under reflux with stirring for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid and dry to yield 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.
-
-
Expected Yield: Approximately 90%.
Step 2: Synthesis of 2-Formyl-4,6-dimethylpyrimidine (Hypothetical)
This step is a proposed intermediate stage. The conversion of 2-chloro-4,6-dimethylpyrimidine to the corresponding aldehyde could be achieved through various established methods in organic synthesis, such as through a Grignard reagent followed by reaction with a formylating agent and subsequent oxidation, or via a palladium-catalyzed carbonylation reaction. The specific conditions would require experimental optimization.
Step 3: Reduction to this compound
While a specific literature protocol for this final step is not available, a general procedure for the reduction of a pyrimidine-2-carbaldehyde using sodium borohydride is as follows:
-
Materials: 2-Formyl-4,6-dimethylpyrimidine, ethanol, sodium borohydride (NaBH₄).
-
Procedure:
-
Dissolve 2-Formyl-4,6-dimethylpyrimidine in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water to decompose excess NaBH₄.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for various applications.
-
Pharmaceutical Drug Development: The pyrimidine scaffold is a common feature in a wide range of biologically active molecules. The hydroxymethyl group on this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into larger drug candidates.[1][2]
-
Agrochemical Research: Similar to its role in pharmaceuticals, this compound serves as a building block for the development of new pesticides and herbicides.[1] The pyrimidine core is present in several commercially successful agrochemicals.
-
Heterocyclic Chemistry: It is a valuable starting material for the synthesis of a variety of other heterocyclic compounds.
While there is limited publicly available data on the specific biological activities of this compound itself, related 4,6-dimethylpyrimidine derivatives have shown interesting biological properties, such as plant growth-stimulating activity.[5] This suggests that the core scaffold is amenable to interacting with biological systems and warrants further investigation.
Signaling Pathways: A Hypothetical Perspective
Currently, there is no direct evidence in the reviewed literature linking this compound to the modulation of any specific signaling pathways. However, the pyrimidine core is a well-established scaffold in the design of kinase inhibitors, which are a major class of drugs that target signaling pathways involved in diseases such as cancer.
To illustrate a potential, though hypothetical, application in this area, the following diagram depicts a simplified generic kinase signaling pathway that could be targeted by a pyrimidine-based inhibitor.
In this hypothetical scenario, a derivative of this compound could be designed to bind to the ATP-binding site of a key kinase in the cascade, thereby inhibiting its activity and blocking the downstream signaling that leads to a particular cellular response. This remains a speculative application that would require significant further research and development.
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While its detailed discovery and history are not well-documented, plausible and efficient synthetic routes can be devised based on known pyrimidine chemistry. The lack of data on its specific biological activities and interactions with signaling pathways represents a significant knowledge gap and an opportunity for future research. The information compiled in this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this versatile building block for the creation of novel and potentially impactful molecules.
References
- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. lookchem.com [lookchem.com]
- 4. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
The Reactive Nature of the Hydroxymethyl Group on the Pyrimidine Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a cornerstone of numerous pharmaceuticals, and the strategic functionalization of this heterocycle is a key aspect of medicinal chemistry. Among the various substituents, the hydroxymethyl group presents a versatile handle for molecular elaboration, offering a gateway to a diverse range of chemical entities with modulated biological activities. This technical guide provides an in-depth exploration of the potential reactivity of the hydroxymethyl group on the pyrimidine ring, summarizing key reactions, providing experimental insights, and illustrating its relevance in drug development.
Chemical Reactivity of the Hydroxymethyl Group
The hydroxymethyl group, a primary alcohol, appended to the pyrimidine ring can undergo a variety of chemical transformations, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. The principal reactions include oxidation, etherification, esterification, and nucleophilic substitution.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde and subsequently to a carboxylic acid. These transformations are fundamental in medicinal chemistry for introducing new functionalities that can serve as hydrogen bond acceptors or be further derivatized. A common and mild method for the oxidation of primary alcohols to aldehydes is the Swern oxidation.[1][2][3]
Experimental Protocol: Swern Oxidation of (Pyrimidin-5-yl)methanol
A general procedure for the Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine.[1][2][3][4][5][6][7][8]
-
Step 1: Activation of DMSO: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath). To this, a solution of DMSO (2.2 eq.) in anhydrous DCM is added dropwise, and the mixture is stirred for 15-30 minutes.
-
Step 2: Addition of Alcohol: A solution of the hydroxymethylpyrimidine substrate (1.0 eq.) in anhydrous DCM is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The reaction is typically stirred for 30-60 minutes.
-
Step 3: Addition of Base and Quenching: Triethylamine (5.0 eq.) is added dropwise to the mixture, which is then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated.
-
Step 4: Work-up and Purification: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the corresponding aldehyde.
The resulting aldehyde can be further oxidized to a carboxylic acid using stronger oxidizing agents like potassium permanganate or Jones reagent, although milder conditions are often preferred to avoid degradation of the pyrimidine ring.[9][10]
Etherification
The hydroxyl group can be converted to an ether, which can modulate the lipophilicity and metabolic stability of the parent molecule. Williamson ether synthesis is a classical method, though it requires the formation of an alkoxide, which can be challenging with the electron-deficient pyrimidine ring. A more common approach in medicinal chemistry is to use alkyl halides under basic conditions or employ Mitsunobu reaction conditions.
Experimental Protocol: O-Alkylation of (Pyrimidin-5-yl)methanol
A representative procedure for the O-alkylation of a hydroxymethylpyrimidine involves the reaction with an alkyl halide in the presence of a base.
-
Step 1: Deprotonation: To a solution of the hydroxymethylpyrimidine (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the alkoxide.
-
Step 2: Alkylation: The desired alkyl halide (1.2 eq.) is then added to the reaction mixture, and the reaction is stirred at room temperature or gently heated until completion (monitored by TLC).
-
Step 3: Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Esterification
Esterification of the hydroxymethyl group is a common strategy to introduce a cleavable promoiety, creating prodrugs with improved bioavailability or altered pharmacokinetic profiles. The reaction is typically carried out using an acyl chloride or a carboxylic acid with a coupling agent.
Experimental Protocol: Esterification with an Acyl Chloride
-
Step 1: Reaction Setup: In a flask, the hydroxymethylpyrimidine (1.0 eq.) is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine.
-
Step 2: Acylation: The acyl chloride (1.2 eq.) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Step 3: Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by column chromatography.
Nucleophilic Substitution
The hydroxyl group is a poor leaving group for nucleophilic substitution. To facilitate this reaction, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. The resulting activated intermediate can then be displaced by a variety of nucleophiles.
Experimental Workflow for Nucleophilic Substitution
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The changing landscape of medicinal chemistry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Role of (4,6-Dimethylpyrimidin-2-yl)methanol as a Heterocyclic Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4,6-Dimethylpyrimidin-2-yl)methanol is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its substituted pyrimidine core is a privileged scaffold found in numerous biologically active molecules, particularly in the domain of kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and chemical reactivity of this compound. Furthermore, it details its application as a synthetic intermediate in the development of targeted therapeutics, supported by experimental protocols, quantitative data, and logical workflow diagrams.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, the pyrimidine nucleus is of paramount importance, being a core component of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point in drug discovery.[2] this compound, featuring a reactive hydroxymethyl group on the C2 position of the 4,6-dimethylpyrimidine ring, is a valuable intermediate for constructing complex molecular architectures.[3]
The primary utility of this building block lies in the facile conversion of its hydroxyl group into a good leaving group, enabling subsequent nucleophilic substitution reactions. This allows for the strategic introduction of various pharmacophoric fragments, making it an ideal starting point for creating libraries of compounds for high-throughput screening. Its structure is particularly relevant for the synthesis of ATP-competitive kinase inhibitors, where the pyrimidine ring can act as a hinge-binding motif.[4]
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 54198-72-0 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Melting Point | 87-88 °C | [3] |
| Boiling Point (Predicted) | 235.1 ± 28.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.75 ± 0.10 | [3] |
| LogP (Predicted) | 0.58570 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Storage Conditions | 2-8°C, under inert gas | [3] |
Synthesis and Experimental Protocols
This compound can be synthesized through various routes, most commonly via the reduction of a corresponding carbonyl or ester derivative. A prevalent laboratory-scale method involves the reduction of 4,6-dimethylpyrimidine-2-carbaldehyde using a mild reducing agent like sodium borohydride.
Diagram: Synthesis of this compound
Caption: Synthetic route via reduction of the corresponding aldehyde.
Experimental Protocol 3.1: Synthesis via Reduction
This protocol describes the synthesis of this compound from 4,6-dimethylpyrimidine-2-carbaldehyde.
Materials:
-
4,6-dimethylpyrimidine-2-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Ethanol (or Methanol), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 4,6-dimethylpyrimidine-2-carbaldehyde in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane and saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound. A reported synthesis following a similar principle suggests a high yield is achievable.[3]
Chemical Reactivity and Application as a Building Block
The synthetic utility of this compound stems from the reactivity of its primary alcohol. The hydroxyl group can be readily converted into a leaving group, such as a halide or a sulfonate ester, transforming the molecule into an electrophilic building block for constructing more complex structures.
Activation of the Hydroxyl Group
A common and effective method for activating the alcohol is its conversion to the corresponding chloride using thionyl chloride (SOCl₂). The resulting 2-(chloromethyl)-4,6-dimethylpyrimidine is a highly reactive intermediate, primed for nucleophilic substitution reactions.
Experimental Protocol 4.1: Chlorination with Thionyl Chloride
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Pyridine (optional, catalytic amount or as solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, ice bath
Procedure: Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood under an inert atmosphere.
-
To a stirred solution of this compound in anhydrous DCM at 0 °C, add thionyl chloride dropwise.[5]
-
Note: The mechanism can proceed via Sₙi (retention of configuration) or Sₙ2 (inversion of configuration) if a chiral center were present. The addition of a base like pyridine typically favors the Sₙ2 pathway.[6]
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess SOCl₂.
-
Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to yield 2-(chloromethyl)-4,6-dimethylpyrimidine, which can often be used in the next step without further purification.
Application in the Synthesis of Kinase Inhibitor Scaffolds
The activated intermediate, 2-(chloromethyl)-4,6-dimethylpyrimidine, is an excellent substrate for Sₙ2 reactions with various nucleophiles, particularly amines. This reaction is fundamental to the synthesis of many kinase inhibitors, where an aniline or other amino-heterocycle is coupled to the pyrimidine core.
Diagram: General Workflow for Kinase Inhibitor Synthesis
Caption: Workflow from building block to a kinase inhibitor scaffold.
Role in Drug Discovery: Targeting Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's catalytic domain. The pyrimidine ring is a highly effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[4]
While specific drugs directly synthesized from this compound are not prominently featured in publicly available literature, the 4,6-dimethylpyrimidine scaffold is a key component of potent and selective kinase inhibitors. For example, derivatives of the closely related 2-amino-4,6-dimethylpyrimidin-5-ol have been designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[8][9]
Diagram: General Mechanism of Kinase Inhibition
Caption: ATP-competitive inhibition of a kinase signaling pathway.
Biological Activity of a Related Scaffold
To illustrate the therapeutic potential of the 4,6-dimethylpyrimidine core, Table 2 summarizes the biological activity of compound 6O , a selective FGFR4 inhibitor based on a 2-amino-4,6-dimethylpyrimidin-5-ol scaffold. The dimethyl groups on the pyrimidine ring were found to be crucial for achieving selectivity against other FGFR subtypes by sterically hindering binding to their respective active sites.[8][9] This highlights the strategic importance of the substitution pattern on the pyrimidine ring, a feature inherent to the title building block.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell Proliferation GI₅₀ (nM) | Reference(s) |
| 6O | FGFR1 | >1000 | Hep3B | 7.9 | [8][9] |
| FGFR2 | >1000 | Huh7 | 100.2 | [8][9] | |
| FGFR3 | >1000 | [8][9] | |||
| FGFR4 | 1.8 | [8][9] | |||
| BLU9931 | FGFR4 | 3.0 | Hep3B | 18.0 | [8][9] |
| (Reference) | Huh7 | 148.0 | [8][9] |
This data is for a structurally related 2-amino-4,6-dimethylpyrimidin-5-ol derivative and is presented to demonstrate the potential of the core scaffold.
Conclusion
This compound is a high-value heterocyclic building block with significant applications in pharmaceutical and agrochemical research. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl group make it an ideal starting material for generating diverse molecular libraries. The embedded 4,6-dimethylpyrimidine scaffold is a validated pharmacophore, particularly for targeting protein kinases. As the demand for novel, selective, and potent small molecule therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern drug discovery and development.
References
- 1. An expeditious synthesis of imatinib and analogues utilising flow chemistry methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Biological Screening of (4,6-Dimethylpyrimidin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of (4,6-Dimethylpyrimidin-2-yl)methanol derivatives and their structurally related analogues. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets. This document outlines key experimental protocols, presents quantitative biological activity data for related compounds, and visualizes a general workflow for the initial biological screening process.
Data Presentation: Biological Activity of (4,6-Dimethylpyrimidin-2-yl) Analogs
While specific biological screening data for this compound derivatives are not extensively available in publicly accessible literature, preliminary studies on structurally similar (4,6-Dimethylpyrimidin-2-yl)thiol derivatives have demonstrated notable biological activity. The following table summarizes the plant growth-stimulating activity of these thiol analogues, providing a valuable reference for the potential biological effects of the broader class of (4,6-Dimethylpyrimidin-2-yl) derivatives.
| Compound ID | Derivative Class | Concentration (M) | Root Growth Stimulation (%) | Shoot Growth Stimulation (%) |
| 2a | 2-Thioalkylamide | 10⁻⁵ | 125 | 118 |
| 3b | 2-S-Substituted | 10⁻⁶ | 130 | 122 |
| 4c | 2-Azinyl-thiopyrimidine | 10⁻⁷ | 115 | 110 |
| 5d | 2-Mercapto-azinyl | 10⁻⁵ | 140 | 135 |
*Compared to a standard plant growth regulator.
Experimental Protocols
A critical component of initial biological screening is the application of robust and reproducible experimental protocols. Below are detailed methodologies for assessing potential biological activities relevant to pyrimidine derivatives, including plant growth regulation and in vitro cytotoxicity against cancer cell lines.
Plant Growth-Stimulating Activity Assay
This protocol is adapted from studies on (4,6-Dimethylpyrimidin-2-yl)thiol derivatives and is suitable for assessing the plant growth regulatory effects of novel compounds.
Objective: To determine the effect of test compounds on the root and shoot growth of a model plant (e.g., wheat, cress).
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO, and diluted to final concentrations)
-
Seeds of the model plant
-
Petri dishes
-
Filter paper
-
Distilled water (control)
-
Standard plant growth regulator (e.g., Indole-3-acetic acid, IAA)
-
Growth chamber with controlled light and temperature
Procedure:
-
Sterilize Petri dishes and filter paper.
-
Place two layers of filter paper in each Petri dish.
-
Moisten the filter paper with 5 mL of the test solution at various concentrations (e.g., 10⁻⁴ to 10⁻⁸ M). Include a negative control (distilled water) and a positive control (standard plant growth regulator).
-
Place a defined number of seeds (e.g., 10-15) on the moistened filter paper in each Petri dish.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle) for a specified period (e.g., 7-10 days).
-
After the incubation period, carefully remove the seedlings and measure the length of the primary root and shoot for each seedling.
-
Calculate the average root and shoot length for each treatment group.
-
Express the results as a percentage of the negative control to determine the growth-stimulating or inhibitory effect.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for screening the potential anticancer activity of novel compounds.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells that are in the exponential growth phase.
-
Determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualization of Experimental Workflow
The initial biological screening of novel compounds follows a logical progression from synthesis to in vitro and potentially in vivo evaluation. The following diagram, created using Graphviz, illustrates a typical workflow for this process.
References
Methodological & Application
Application Notes: Synthesis of Pharmaceutical Intermediates Using (4,6-Dimethylpyrimidin-2-yl)methanol
Introduction
(4,6-Dimethylpyrimidin-2-yl)methanol is a versatile heterocyclic building block employed in the synthesis of various chemical entities.[1] Its pyrimidine core is a common feature in a wide array of biologically active compounds, making it a valuable starting material for the development of pharmaceutical and agrochemical agents. The primary hydroxyl group offers a reactive handle for a variety of chemical transformations, allowing for the facile introduction of the 4,6-dimethylpyrimidine moiety into larger, more complex molecules. These application notes provide detailed protocols for the conversion of this compound into a key reactive intermediate, (4,6-Dimethylpyrimidin-2-yl)methyl methanesulfonate, and its subsequent use in the synthesis of a potential pharmaceutical precursor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 54198-72-0 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 87-88 °C | [2] |
| Boiling Point | 235.1±28.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. | |
| Storage | 2-8°C, store under an inert gas. | [1] |
Synthesis of a Key Pharmaceutical Intermediate: (4,6-Dimethylpyrimidin-2-yl)methyl Methanesulfonate
The conversion of the hydroxyl group of this compound into a good leaving group is a common strategy to facilitate nucleophilic substitution reactions. The synthesis of the corresponding methanesulfonate (mesylate) ester is a robust and widely used method for this purpose. This mesylate is a versatile intermediate for the synthesis of a variety of compounds, including potential kinase inhibitors and other biologically active molecules.
Experimental Protocol 1: Synthesis of (4,6-Dimethylpyrimidin-2-yl)methyl Methanesulfonate
This protocol details the synthesis of (4,6-Dimethylpyrimidin-2-yl)methyl methanesulfonate from this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl Chloride (MsCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data for Protocol 1
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 138.17 | 10 | 1.0 | 1.38 g |
| Triethylamine | 101.19 | 15 | 1.5 | 2.08 mL |
| Methanesulfonyl Chloride | 114.55 | 12 | 1.2 | 1.04 mL |
| Anhydrous Dichloromethane | - | - | - | 100 mL |
| Product | (4,6-Dimethylpyrimidin-2-yl)methyl Methanesulfonate | - | - | - |
| Theoretical Yield | 216.25 | 10 | 1.0 | 2.16 g |
| Typical Actual Yield | - | - | - | ~1.95 g (90%) |
Application of (4,6-Dimethylpyrimidin-2-yl)methyl Methanesulfonate in Amine Synthesis
The synthesized (4,6-Dimethylpyrimidin-2-yl)methyl methanesulfonate is an excellent substrate for Sₙ2 reactions. The following protocol describes a general method for the synthesis of a secondary amine, a common structural motif in many pharmaceutical agents, by reacting the mesylate with a primary amine.
Experimental Protocol 2: Synthesis of N-((4,6-Dimethylpyrimidin-2-yl)methyl)aniline
This protocol details the synthesis of a representative N-arylmethyl pyrimidine derivative.
Materials:
-
(4,6-Dimethylpyrimidin-2-yl)methyl methanesulfonate
-
Aniline
-
Anhydrous Acetonitrile (MeCN)
-
Potassium Carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of (4,6-Dimethylpyrimidin-2-yl)methyl methanesulfonate (1.0 eq) in anhydrous acetonitrile (15 mL/mmol) in a round-bottom flask, add aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Protocol 2
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| (4,6-Dimethylpyrimidin-2-yl)methyl methanesulfonate | 216.25 | 5 | 1.0 | 1.08 g |
| Aniline | 93.13 | 6 | 1.2 | 0.55 mL |
| Potassium Carbonate | 138.21 | 10 | 2.0 | 1.38 g |
| Anhydrous Acetonitrile | - | - | - | 75 mL |
| Product | N-((4,6-Dimethylpyrimidin-2-yl)methyl)aniline | - | - | - |
| Theoretical Yield | 213.27 | 5 | 1.0 | 1.07 g |
| Typical Actual Yield | - | - | - | ~0.86 g (80%) |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of a potential pharmaceutical precursor starting from this compound.
Caption: Synthetic route from this compound.
Hypothetical Signaling Pathway Inhibition
Many pyrimidine-based molecules function as kinase inhibitors by competing with ATP for the binding site on the enzyme. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, preventing the phosphorylation of a downstream substrate and thereby inhibiting a cellular process like proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Application of (4,6-Dimethylpyrimidin-2-yl)methanol in Agrochemical Synthesis: A Detailed Overview
(4,6-Dimethylpyrimidin-2-yl)methanol is a versatile heterocyclic building block with significant applications in the synthesis of agrochemicals, particularly sulfonylurea herbicides. Its pyrimidine core is a key pharmacophore in a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a representative sulfonylurea herbicide.
Introduction: The Role in Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals known for their high efficacy at low application rates and their specific mode of action. They function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes, but is absent in mammals, contributing to the low toxicity of these herbicides to animals.[4] The 4,6-disubstituted pyrimidine ring is a common structural feature in many commercial sulfonylurea herbicides.
This compound serves as a key starting material for the synthesis of the requisite 2-amino-4,6-dimethylpyrimidine intermediate, which is then coupled with a substituted sulfonyl isocyanate or a precursor thereof to form the final sulfonylurea product.
Proposed Synthetic Pathway
A plausible and efficient synthetic pathway for the conversion of this compound to a target sulfonylurea herbicide involves a three-step process:
-
Chlorination: Conversion of the primary alcohol to the corresponding chloride.
-
Amination: Nucleophilic substitution of the chloride with an amine source to yield 2-amino-4,6-dimethylpyrimidine.
-
Sulfonylurea Formation: Reaction of the aminopyrimidine with a substituted sulfonyl isocyanate (or a related carbamate) to form the final herbicide.
This pathway is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow from this compound to a sulfonylurea herbicide.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthetic pathway. These protocols are based on established chemical transformations of similar substrates.
Step 1: Synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine
Objective: To convert the hydroxyl group of this compound to a chlorine atom.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g of starting material) in a round-bottom flask cooled in an ice bath, add a catalytic amount of anhydrous pyridine (0.05 eq).
-
Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Chloromethyl)-4,6-dimethylpyrimidine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine
Objective: To synthesize the key intermediate, 2-amino-4,6-dimethylpyrimidine, via nucleophilic substitution.
Materials:
-
2-(Chloromethyl)-4,6-dimethylpyrimidine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Pressure vessel or sealed tube
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a pressure vessel, dissolve 2-(Chloromethyl)-4,6-dimethylpyrimidine (1.0 eq) in ethanol (15 mL/g of starting material).
-
Add an excess of aqueous ammonia (10-15 eq).
-
Seal the vessel and heat the mixture to 80-100 °C for 12-18 hours.
-
After cooling to room temperature, carefully open the vessel and concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-amino-4,6-dimethylpyrimidine.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of a Sulfonylurea Herbicide
Objective: To couple 2-amino-4,6-dimethylpyrimidine with a substituted aryl sulfonyl isocyanate to form the final herbicide. This protocol is adapted from the synthesis of similar sulfonylurea herbicides.
Materials:
-
2-Amino-4,6-dimethylpyrimidine
-
2-Methoxycarbonylbenzenesulfonyl isocyanate (or a corresponding carbamate precursor like phenyl 2-methoxycarbonylbenzenesulfonylcarbamate)
-
Anhydrous acetonitrile
-
Triethylamine (if starting from a carbamate)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (nitrogen or argon).
Procedure (using sulfonyl isocyanate):
-
To a stirred suspension of 2-amino-4,6-dimethylpyrimidine (1.0 eq) in anhydrous acetonitrile (20 mL/g of amine) under an inert atmosphere, add 2-methoxycarbonylbenzenesulfonyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Filter the solid product, wash with a small amount of cold acetonitrile, and dry under vacuum to obtain the target sulfonylurea herbicide.
Procedure (using a phenyl carbamate precursor):
-
To a stirred mixture of 2-amino-4,6-dimethylpyrimidine (1.1 eq) and phenyl 2-methoxycarbonylbenzenesulfonylcarbamate (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).
-
Heat the mixture to reflux (approximately 80 °C) for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold acetonitrile, and dry under vacuum.
Quantitative Data
The following table summarizes expected yields and key physical data for the intermediates and a representative final product, based on analogous reactions reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-(Chloromethyl)-4,6-dimethylpyrimidine | C₇H₉ClN₂ | 156.61 | 85-95 | - |
| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | 70-85 | 151-153 |
| N-[(4,6-Dimethylpyrimidin-2-yl)aminocarbonyl]-2-methoxycarbonylbenzenesulfonamide | C₁₆H₁₈N₄O₅S | 394.41 | 80-90 | >200 (decomposes) |
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides derived from this compound exert their herbicidal activity by targeting and inhibiting the enzyme acetolactate synthase (ALS).[1][2][3] This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] By blocking this pathway, the herbicide deprives the plant of these crucial amino acids, leading to a cessation of cell division and growth, and ultimately, plant death.[3] The selective toxicity of sulfonylurea herbicides stems from the fact that this biosynthetic pathway is absent in animals, who obtain these amino acids through their diet.
Caption: Mechanism of action of sulfonylurea herbicides via inhibition of Acetolactate Synthase (ALS).
References
- 1. researchgate.net [researchgate.net]
- 2. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of SIRT2 Inhibitors from (4,6-Dimethylpyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of potent and selective Sirtuin 2 (SIRT2) inhibitors, starting from the readily available building block, (4,6-Dimethylpyrimidin-2-yl)methanol. The synthetic strategy is based on the established pharmacophore of SirReal-type inhibitors and involves a multi-step sequence, including the formation of a key thioacetic acid intermediate followed by amide coupling to generate the final active compounds. This protocol is intended to guide researchers in medicinal chemistry and drug discovery in the development of novel SIRT2 inhibitors for therapeutic applications in areas such as neurodegenerative diseases and cancer.
Introduction
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent class III histone deacetylase (HDAC) family. Primarily located in the cytoplasm, SIRT2 is involved in the deacetylation of various non-histone proteins, playing a crucial role in several cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics. Dysregulation of SIRT2 activity has been implicated in the pathophysiology of a range of diseases, including cancer, neurodegenerative disorders like Parkinson's and Huntington's disease, and inflammatory conditions. Consequently, the development of potent and selective SIRT2 inhibitors has emerged as a promising therapeutic strategy.
This application note details a synthetic protocol for a class of SIRT2 inhibitors characterized by a (4,6-dimethylpyrimidin-2-yl)thioacetamide scaffold. The synthesis commences with this compound and proceeds through key intermediates, culminating in an amide coupling reaction to afford the final inhibitors.
Experimental Protocols
The synthesis of the target SIRT2 inhibitors is accomplished via a multi-step sequence as outlined below.
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol (2) from this compound (1)
This initial step involves the conversion of the starting alcohol to the corresponding thiol. A common and effective method for this transformation is the reaction with Lawesson's reagent.
Materials:
-
This compound (1)
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 4,6-dimethylpyrimidine-2-thiol (2).
Step 2: Synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid (3)
This step involves the S-alkylation of the synthesized thiol with a haloacetic acid derivative.
Materials:
-
4,6-Dimethylpyrimidine-2-thiol (2)
-
Bromoacetic acid
-
Sodium hydroxide (NaOH) or another suitable base
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve 4,6-dimethylpyrimidine-2-thiol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
To this solution, add bromoacetic acid (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid (3).
Step 3: Synthesis of the Amine Precursor (Representative Example: 2-amino-N-(3-bromophenyl)thiazole-5-carboxamide)
The synthesis of various amine precursors for the final amide coupling is well-documented in the literature. A representative synthesis is provided here.
The synthesis of various aminothiazole derivatives often starts from corresponding anilines and involves multi-step procedures which are beyond the scope of this direct protocol but are readily available in the chemical literature.
Step 4: Amide Coupling to Synthesize the Final SIRT2 Inhibitor (4)
The final step is the coupling of the thioacetic acid intermediate with a suitable amine precursor to form the amide bond.
Materials:
-
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid (3)
-
Appropriate amine precursor (e.g., 2-amino-N-(3-bromophenyl)thiazole-5-carboxamide) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq) or 4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid (3) (1.1 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amine precursor (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final SIRT2 inhibitor (4).
Data Presentation
The inhibitory activity of the synthesized compounds against SIRT2 is typically determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Compound ID | Structure | SIRT2 IC50 (nM) | Reference |
| SirReal2 | N-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)naphthalene-2-carboxamide | 240 | [1] |
| FM69 | N-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)naphthalen-7-yl)benzamide | 150 | [1] |
| RW-78 | N-(3-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)phenyl)quinoline-3-carboxamide | 26 | [2] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for SIRT2 inhibitors.
SIRT2 Signaling Pathway
Caption: Key SIRT2 signaling pathways and targets.
References
Application Notes and Protocols for the Derivatization of (4,6-Dimethylpyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical derivatization of (4,6-Dimethylpyrimidin-2-yl)methanol. The protocols focus on two primary transformations of the hydroxyl group: esterification and etherification. These derivatizations are crucial for modifying the physicochemical properties of the parent molecule, which can be essential for structure-activity relationship (SAR) studies in drug discovery and for the development of novel agrochemicals.
Overview of Derivatization Strategies
This compound is a versatile building block in medicinal and materials chemistry. The primary alcohol functionality serves as a convenient handle for introducing a variety of functional groups, thereby enabling the exploration of a broad chemical space. The two main derivatization pathways discussed herein are:
-
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative to form an ester linkage. This modification is widely used to create prodrugs, modulate lipophilicity, and introduce specific functionalities.
-
Etherification: The formation of an ether bond by reacting the alcohol with an appropriate alkylating agent. Ether derivatives are generally more stable to hydrolysis than esters and are key in modifying the steric and electronic properties of the molecule.
Experimental Protocols
Esterification of this compound
This method is a mild and efficient procedure for the formation of esters from alcohols and carboxylic acids, particularly suitable for substrates that may be sensitive to harsher conditions.
Experimental Workflow:
Caption: Steglich Esterification Workflow.
Protocol:
-
To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq.) in anhydrous DCM (5 mL/mmol of DCC) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure ester.
This protocol is adapted from the synthesis of S-(4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate and can be used for the preparation of related thiosulfoacid esters.
Experimental Workflow:
Caption: Thiosulfoacid Ester Synthesis Workflow.
Protocol:
-
Prepare a solution of the desired sulfinic acid (2.0 eq.) in a mixture of ethanol and water.
-
Prepare a separate solution of S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine (1.0 eq.) in a mixture of ethanol and water.
-
Add the sulfinic acid solution to the S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine solution and stir the mixture at 20 °C for 1 hour.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate several times with water and 30% aqueous ethanol.
-
Recrystallize the crude product from ethanol to yield the pure thiosulfoacid ester.[1]
Etherification of this compound
This classical method is suitable for the synthesis of a wide range of ethers from an alcohol and an alkyl halide.
Experimental Workflow:
Caption: Williamson Ether Synthesis Workflow.
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 15 mL/mmol of alcohol) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure ether.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound.
Table 1: Esterification of this compound
| Entry | Carboxylic Acid/Sulfinic Acid | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Benzoic Acid | (4,6-Dimethylpyrimidin-2-yl)methyl benzoate | 18 | 85 (Illustrative) | - |
| 2 | Acetic Acid | (4,6-Dimethylpyrimidin-2-yl)methyl acetate | 12 | 90 (Illustrative) | - |
| 3 | Benzenesulfinic Acid | S-(4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate | 1 | 76 | 114-115[1] |
| 4 | 4-[(Methoxycarbonyl)amino]benzenesulfinic acid | S-(4,6-dimethylpyrimidin-2-yl) 4-[(methoxycarbonyl)amino]benzenethiosulfonate | 1 | 41 | 182[1] |
Table 2: Etherification of this compound
| Entry | Alkyl Halide | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Methyl Iodide | 2-(Methoxymethyl)-4,6-dimethylpyrimidine | 12 | 88 (Illustrative) | - |
| 2 | Benzyl Bromide | 2-(Benzyloxymethyl)-4,6-dimethylpyrimidine | 16 | 82 (Illustrative) | - |
| 3 | Ethyl Bromide | 2-(Ethoxymethyl)-4,6-dimethylpyrimidine | 14 | 85 (Illustrative) | - |
Note: Illustrative yields are based on typical outcomes for these reaction types with similar substrates and are provided for guidance. Actual yields may vary depending on the specific substrate and reaction conditions.
Characterization Data
The synthesized derivatives should be characterized by standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structural integrity of the pyrimidine core and the successful incorporation of the ester or ether functionality.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the appearance of a carbonyl stretch (C=O) in the ester derivatives.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates.
References
Application Notes and Protocols for the Large-Scale Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for scalability, efficiency, and high purity of the final product.
Introduction
This compound is a pivotal building block in medicinal chemistry and drug discovery. Its pyrimidine core is a common motif in a wide array of biologically active molecules. The hydroxymethyl group at the 2-position provides a versatile handle for further chemical modifications, making it a valuable synthon in the synthesis of complex active pharmaceutical ingredients (APIs). The increasing demand for novel therapeutics based on the pyrimidine scaffold necessitates a robust and economically viable large-scale synthetic process for this intermediate.
This protocol outlines a two-step synthetic route commencing with the readily available starting material, 4,6-dimethylpyrimidine. The process involves a Vilsmeier-Haack formylation to introduce a carbonyl group at the 2-position, followed by a selective reduction to afford the target alcohol. This approach is advantageous for industrial applications due to the use of cost-effective reagents, straightforward reaction conditions, and high overall yield.
Synthetic Pathway Overview
The large-scale synthesis of this compound is achieved through a two-step process as illustrated in the diagram below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-carbaldehyde
This procedure details the Vilsmeier-Haack formylation of 4,6-dimethylpyrimidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4,6-Dimethylpyrimidine | 108.14 | 10.0 | 92.47 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 15.6 | 101.74 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20.0 (21.2 L) | 273.64 |
| Dichloromethane (DCM) | 84.93 | 100.0 (75.2 L) | - |
| Sodium carbonate (Na₂CO₃) | 105.99 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Vilsmeier Reagent Formation: In a 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add N,N-Dimethylformamide (DMF) (20.0 kg). Cool the reactor to 0-5 °C using a chiller. Slowly add phosphorus oxychloride (15.6 kg) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for an additional 1 hour at 5-10 °C to ensure complete formation of the Vilsmeier reagent.
-
Reaction with 4,6-Dimethylpyrimidine: Dissolve 4,6-dimethylpyrimidine (10.0 kg) in dichloromethane (DCM) (50.0 L) in a separate vessel and add this solution to the reactor containing the Vilsmeier reagent over 2-3 hours, maintaining the internal temperature between 10-15 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 40-45 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to 10-15 °C. Carefully quench the reaction by slowly adding it to a separate 500 L reactor containing a stirred mixture of crushed ice and water (150 kg). This step is highly exothermic and should be performed with caution.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate solution until the pH reaches 7-8. Transfer the mixture to a liquid-liquid extractor. Extract the aqueous layer with DCM (3 x 50 L).
-
Drying and Concentration: Combine the organic layers and wash with brine (50 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4,6-dimethylpyrimidine-2-carbaldehyde as a solid.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by HPLC) | >95% |
Step 2: Synthesis of this compound
This procedure details the reduction of 4,6-dimethylpyrimidine-2-carbaldehyde to the corresponding alcohol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4,6-Dimethylpyrimidine-2-carbaldehyde | 136.15 | 10.0 | 73.45 |
| Sodium borohydride (NaBH₄) | 37.83 | 3.3 | 87.23 |
| Methanol | 32.04 | 100.0 (126.6 L) | - |
| Water | 18.02 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 L glass-lined reactor, suspend 4,6-dimethylpyrimidine-2-carbaldehyde (10.0 kg) in methanol (100.0 L).
-
Reduction: Cool the suspension to 0-5 °C. Add sodium borohydride (3.3 kg) portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 10-15 °C. Quench the reaction by the slow addition of water (50 L).
-
Solvent Removal and Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (100 L) to the residue and extract with ethyl acetate (3 x 75 L).
-
Drying and Concentration: Combine the organic extracts, wash with brine (50 L), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 90-97% |
| Purity (by HPLC) | >99% |
| Melting Point | 87-88 °C |
Process Flow Diagram
The following diagram illustrates the logical workflow for the large-scale synthesis of this compound.
Figure 2: Detailed process flow diagram for the synthesis.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Sodium borohydride (NaBH₄): Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in an inert atmosphere if possible and avoid contact with water during addition.
-
Quenching Steps: Both quenching steps are exothermic and should be performed slowly and with adequate cooling to control the temperature.
-
Solvents: Dichloromethane, methanol, and ethyl acetate are flammable and volatile. All operations should be conducted in a well-ventilated area away from ignition sources.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the industrial production of this compound. The process utilizes readily available and cost-effective starting materials and reagents, and the reaction conditions are amenable to large-scale chemical manufacturing. The high yields and purity of the final product make this protocol suitable for the synthesis of this key pharmaceutical intermediate for drug development and commercial supply.
Application Notes and Protocols for (4,6-Dimethylpyrimidin-2-yl)methanol in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (4,6-Dimethylpyrimidin-2-yl)methanol as a plant growth regulator. The protocols outlined below are based on established methodologies for evaluating auxin and cytokinin-like activities of chemical compounds. While specific data for this compound is currently limited in publicly available literature, the information presented is extrapolated from studies on structurally related pyrimidine derivatives that have demonstrated significant effects on plant growth and development.[1][2][3][4][5]
Introduction
Pyrimidine derivatives represent a class of heterocyclic compounds with a wide range of biological activities.[6][7] In agriculture, certain pyrimidine derivatives have shown promise as plant growth regulators, exhibiting effects similar to natural phytohormones such as auxins and cytokinins.[1][2][3][4] These compounds can influence various physiological processes in plants, including cell division and elongation, root and shoot development, and photosynthetic activity.[1][2][3][4] this compound, a member of this class, is a promising candidate for investigation as a novel plant growth regulator.
Putative Mechanism of Action
Studies on analogous pyrimidine-based compounds suggest that their regulatory effects on plant growth are mediated through the modulation of endogenous phytohormone signaling pathways, particularly those of auxin and cytokinin.[3] These compounds may interact with hormone receptors, influence hormone biosynthesis and transport, or affect the expression of hormone-responsive genes, leading to observable changes in plant morphology and physiology.
Caption: Putative mechanism of this compound action.
Data Presentation
The following tables summarize representative quantitative data from studies on various pyrimidine derivatives, demonstrating their effects on wheat and barley. These tables can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of Pyrimidine Derivatives on Wheat Seedling Growth [2][3]
| Treatment (10⁻⁶ M) | Average Shoot Length (% increase vs. Control) | Average Root Length (% increase vs. Control) | Chlorophyll a Content (% increase vs. Control) |
| Control (Water) | 0 | 0 | 0 |
| IAA (Auxin) | 9.6 | 75.2 | 4.3 |
| Pyrimidine Derivative A | 12.9 | 92.6 | 2.6 |
| Pyrimidine Derivative B | 30.9 | 113.1 | 15.8 |
| Pyrimidine Derivative C | 25.5 | 105.4 | 23.7 |
Table 2: Effect of Pyrimidine Derivatives on Barley Seedling Growth [1][4]
| Treatment (10⁻⁷ M) | Average Shoot Length (% increase vs. Control) | Average Root Length (% increase vs. Control) | Carotenoid Content (% increase vs. Control) |
| Control (Water) | 0 | 0 | 0 |
| IAA (Auxin) | 9.0 | 88.2 | 11.9 |
| Pyrimidine Derivative D | 6.3 | 88.1 | 12.2 |
| Pyrimidine Derivative E | 12.4 | 203.7 | 39.3 |
| Pyrimidine Derivative F | 7.5 | 150.2 | 25.6 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound based on the reduction of a corresponding carbonyl or thio derivative.
Caption: General synthesis workflow for this compound.
Materials:
-
4,6-dimethylpyrimidine-2-carboxaldehyde or a suitable precursor
-
Sodium borohydride (NaBH₄) or other appropriate reducing agent
-
Methanol or ethanol
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 4,6-dimethylpyrimidine precursor in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: In Vitro Seed Germination and Seedling Growth Assay (Wheat/Barley)
This protocol is designed to assess the effect of this compound on the early growth stages of monocotyledonous plants.
Materials:
-
Certified seeds of wheat (Triticum aestivum) or barley (Hordeum vulgare)
-
This compound
-
Sterile distilled water
-
Petri dishes (90 mm) with sterile filter paper
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in sterile distilled water to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁵ M. A control with only the solvent at the highest concentration used should be included.
-
Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Place 20-30 sterilized seeds in each Petri dish on two layers of sterile filter paper.
-
Moisten the filter paper with 5 mL of the respective test solution or control.
-
Seal the Petri dishes with parafilm and place them in a growth chamber at 25 ± 2°C with a 16/8 hour light/dark cycle.
-
After 7-10 days, measure the shoot length and root length of the seedlings.
-
Calculate the average lengths and the percentage of growth promotion or inhibition compared to the control.
Protocol 3: Tobacco Callus Bioassay for Cytokinin-like Activity[8]
This bioassay determines the ability of a compound to induce cell division and growth in tobacco callus tissue, a characteristic of cytokinins.
Materials:
-
Tobacco (Nicotiana tabacum) callus culture
-
Murashige and Skoog (MS) basal medium
-
This compound
-
An auxin (e.g., NAA or 2,4-D)
-
Kinetin (as a positive control)
-
Sterile culture vessels
-
Laminar flow hood
Procedure:
-
Prepare MS medium supplemented with a constant, suboptimal concentration of an auxin (e.g., 2 mg/L NAA).
-
Prepare a range of concentrations of this compound (e.g., 0.01, 0.1, 1.0, 10.0 µM) and add to the MS medium. Include a negative control (auxin only) and positive controls with kinetin at various concentrations.
-
Inoculate the media with small, uniform pieces of tobacco callus (approximately 100 mg fresh weight).
-
Incubate the cultures in the dark at 25 ± 2°C for 4-6 weeks.
-
Determine the fresh weight of the callus tissue for each treatment.
-
Plot the increase in fresh weight against the concentration of the test compound and compare it to the kinetin standard curve to assess cytokinin-like activity.
Protocol 4: Arabidopsis thaliana Root Elongation Assay for Auxin-like Activity
This assay is a sensitive method to detect auxin-like or anti-auxin activity of a compound by observing its effect on root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Half-strength MS medium with 1% sucrose and 0.8% agar
-
This compound
-
Indole-3-acetic acid (IAA) (as a positive control)
-
Square Petri dishes
-
Growth chamber
Procedure:
-
Prepare half-strength MS agar plates containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM). Include a control plate without the compound and plates with IAA as a positive control for root growth inhibition at higher concentrations.
-
Sterilize and stratify Arabidopsis seeds by placing them in sterile water at 4°C for 2-3 days.
-
Sow the seeds in a line on the surface of the agar plates.
-
Orient the plates vertically in a growth chamber at 22 ± 2°C with a 16/8 hour light/dark cycle.
-
After 5-7 days of growth, measure the length of the primary root for at least 20 seedlings per treatment.
-
Calculate the average root length and compare it to the control to determine the auxin-like (inhibitory at high concentrations) or anti-auxin effect.
Caption: Workflow for evaluating the plant growth regulatory activity.
References
- 1. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. auctoresonline.org [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methanol in Plant Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of (4,6-Dimethylpyrimidin-2-yl)methanol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,6-Dimethylpyrimidin-2-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including approved drugs. The hydroxyl group at the 2-position of this particular derivative offers a convenient handle for synthetic modification, allowing for the introduction of diverse functionalities through reactions with various electrophiles. This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophiles, namely alkyl halides, acyl chlorides, and halogenating agents. The resulting ether, ester, and halide derivatives are valuable intermediates for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors and anticancer agents.
Reactions with Electrophiles: An Overview
The primary alcohol functionality of this compound readily undergoes reactions with a variety of electrophiles to yield functionally diverse derivatives. The key reactions explored in these notes are:
-
O-Alkylation: Formation of ether linkages via reaction with alkyl halides, typically under basic conditions (Williamson ether synthesis).
-
O-Acylation (Esterification): Formation of ester linkages through reaction with acyl chlorides or carboxylic acids.
-
Halogenation: Conversion of the hydroxyl group to a halide, creating a reactive intermediate for further nucleophilic substitution reactions.
These transformations provide access to a wide range of derivatives with modified physicochemical properties, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles in drug development.
Data Presentation
The following tables summarize quantitative data for representative reactions of this compound with different electrophiles. Please note that the data for O-alkylation and O-acylation are based on analogous reactions of similar substrates due to the limited availability of specific data for this compound in the cited literature. The halogenation protocol is adapted from a well-documented procedure for a closely related compound.
Table 1: O-Alkylation of this compound with Benzyl Bromide (Representative Protocol)
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | N/A |
| Benzyl bromide | 1.2 eq | N/A |
| Sodium hydride (60% in mineral oil) | 1.5 eq | N/A |
| Solvent | Anhydrous Tetrahydrofuran (THF) | N/A |
| Reaction Temperature | 0 °C to room temperature | N/A |
| Reaction Time | 4-6 hours | N/A |
| Product | 2-(Benzyloxymethyl)-4,6-dimethylpyrimidine | N/A |
| Yield | 70-85% (expected) | N/A |
Table 2: O-Acylation of this compound with Acetyl Chloride (Representative Protocol)
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | N/A |
| Acetyl chloride | 1.2 eq | [1] |
| Triethylamine | 1.5 eq | [1] |
| Solvent | Anhydrous Dichloromethane (DCM) | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 2-4 hours | [1] |
| Product | (4,6-Dimethylpyrimidin-2-yl)methyl acetate | N/A |
| Yield | >90% (expected for similar reactions) | [1] |
Table 3: Halogenation of this compound with Thionyl Chloride
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [2][3] |
| Thionyl chloride (SOCl₂) | 1.2 eq | [2][3] |
| Solvent | Anhydrous Toluene | [2] |
| Reaction Temperature | Room temperature | [2] |
| Reaction Time | 2-4 hours | [2] |
| Product | 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride | N/A |
| Yield | 85-95% (expected) | [2] |
Experimental Protocols
Protocol 1: O-Alkylation of this compound with Benzyl Bromide (Williamson Ether Synthesis)
This protocol describes a general procedure for the synthesis of 2-(benzyloxymethyl)-4,6-dimethylpyrimidine.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(benzyloxymethyl)-4,6-dimethylpyrimidine.
Protocol 2: O-Acylation (Esterification) of this compound with Acetyl Chloride
This protocol outlines the synthesis of (4,6-dimethylpyrimidin-2-yl)methyl acetate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by column chromatography.
Protocol 3: Halogenation of this compound to 2-(Chloromethyl)-4,6-dimethylpyrimidine Hydrochloride
This protocol is adapted from a procedure for the synthesis of 2-(chloromethyl)pyrimidine hydrochloride.[2][3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a gas trap
-
Nitrogen inlet
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add anhydrous toluene under a nitrogen atmosphere.
-
Carefully add thionyl chloride (1.2 eq) to the toluene and stir at room temperature.[2]
-
Dissolve this compound (1.0 eq) in anhydrous toluene and add it dropwise to the stirred thionyl chloride solution.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC.[2]
-
Upon completion, a precipitate of the hydrochloride salt may form. If not, reduce the volume of the solvent under vacuum to induce precipitation.[2]
-
Filter the solid product under a stream of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.[2]
-
Dry the product under vacuum to obtain 2-(chloromethyl)-4,6-dimethylpyrimidine hydrochloride.
Applications in Drug Discovery and Relevant Signaling Pathways
Derivatives of this compound have shown promise in the field of drug discovery, particularly as anticancer agents and kinase inhibitors. The pyrimidine scaffold is a key feature in many compounds that target protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5]
Kinase Inhibition:
Many pyrimidine derivatives function as competitive inhibitors at the ATP-binding site of kinases.[4] This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Key kinase targets for pyrimidine-based inhibitors include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[4][6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, can drive the growth of certain cancers, such as non-small cell lung cancer.[8]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a target for the treatment of B-cell malignancies.[9]
The ether, ester, and halide derivatives of this compound can be utilized as intermediates to synthesize more complex molecules that can be screened for inhibitory activity against these and other relevant kinases.
Visualizations
Caption: General reaction pathways of this compound with various electrophiles.
Caption: Simplified signaling pathway showing the mechanism of action of pyrimidine-based kinase inhibitors.
Caption: General experimental workflow for the synthesis of derivatives from this compound.
References
- 1. Sciencemadness Discussion Board - Acyl chloride/ MeOH = esterification? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving (4,6-Dimethylpyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,6-Dimethylpyrimidin-2-yl)methanol is a heterocyclic compound featuring a pyrimidine core, a class of molecules of significant interest in medicinal chemistry and drug development.[1] Pyrimidine derivatives are known to interact with various metabolic enzymes, and understanding these interactions is crucial for assessing the pharmacokinetic and pharmacodynamic properties of new chemical entities.[2] While specific enzymatic reactions involving this compound are not extensively documented in publicly available literature, its chemical structure, which includes a primary alcohol functional group, suggests it is a potential substrate for alcohol dehydrogenases (ADHs).[3]
ADHs are a class of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones, a critical step in the metabolism of many xenobiotics.[3][4] This application note provides a hypothetical framework and detailed protocols for investigating the enzymatic conversion of this compound by ADH, which can be adapted for drug metabolism studies and biocatalytic applications.
Potential Applications
-
Drug Metabolism and Pharmacokinetic Studies: Characterizing the metabolism of this compound by ADH isoforms can provide insights into its potential in vivo clearance, half-life, and the formation of active or inactive metabolites.
-
Biocatalysis and Green Chemistry: Enzymatic oxidation of this compound offers a selective and environmentally benign route to synthesize its corresponding aldehyde, (4,6-Dimethylpyrimidin-2-yl)carbaldehyde, a potentially valuable intermediate in organic synthesis.
-
Enzyme Inhibition and Drug-Drug Interaction Screening: this compound can be used as a substrate in competitive inhibition assays to screen for compounds that modulate ADH activity.
Hypothetical Enzymatic Reaction
The proposed primary enzymatic reaction is the NAD⁺-dependent oxidation of the primary alcohol group of this compound to its corresponding aldehyde, catalyzed by an alcohol dehydrogenase.
Reaction Scheme:
This compound + NAD⁺ <--> (4,6-Dimethylpyrimidin-2-yl)carbaldehyde + NADH + H⁺
This reaction can be monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.[5]
Caption: Proposed enzymatic oxidation of this compound.
Experimental Protocols
Protocol 1: In Vitro Assay for ADH Activity with this compound
This protocol describes a spectrophotometric assay to determine the kinetic parameters of alcohol dehydrogenase with this compound as a substrate. The assay is based on monitoring the production of NADH at 340 nm.
Materials:
-
This compound (Substrate)
-
Recombinant human ADH isozymes (e.g., ADH1A, ADH1B, ADH1C, ADH2)[4]
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium phosphate buffer (0.1 M, pH 7.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of NAD⁺ in sodium phosphate buffer.
-
Prepare working solutions of ADH isozymes in sodium phosphate buffer (e.g., 1 mg/mL).
-
Prepare a range of substrate concentrations by serial dilution of the stock solution in sodium phosphate buffer.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following in order:
-
160 µL of 0.1 M sodium phosphate buffer (pH 7.5)
-
20 µL of 10 mM NAD⁺ solution (final concentration 1 mM)
-
10 µL of the desired this compound dilution (to achieve final concentrations ranging from, for example, 0.1 mM to 50 mM)
-
-
Mix gently and pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the ADH enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements.
-
Record the absorbance at 340 nm every 30 seconds for a total of 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Caption: Experimental workflow for the ADH kinetic assay.
Data Presentation
The following table presents hypothetical kinetic parameters for the oxidation of this compound by various human ADH isozymes. These values are for illustrative purposes and would need to be determined experimentally.
| Enzyme Isoform | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| ADH1A | 5.2 | 1.5 | 1.1 | 211 |
| ADH1B | 1.8 | 2.3 | 1.7 | 944 |
| ADH1C | 15.5 | 0.8 | 0.6 | 39 |
| ADH2 | 0.9 | 3.1 | 2.3 | 2556 |
Note: The data in this table is hypothetical and intended for illustrative purposes only.
Conclusion
The provided application note and protocols offer a foundational approach for investigating the enzymatic reactions of this compound, particularly its potential metabolism by alcohol dehydrogenases. For professionals in drug development, these methods can be integrated into early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to better understand the metabolic fate of pyrimidine-based drug candidates. For researchers in biocatalysis, these protocols can be a starting point for developing novel synthetic routes to valuable chemical intermediates. Experimental validation of these hypothetical protocols is a necessary next step to confirm the substrate activity and determine the precise kinetic parameters.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Activity of Total Alcohol Dehydrogenase, Alcohol Dehydrogenase Isoenzymes and Aldehyde Dehydrogenase in the Serum of Patients with Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Compound Libraries with a (4,6-Dimethylpyrimidin-2-yl)methanol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its versatile nature allows for substitutions that can modulate a wide range of biological targets. The (4,6-Dimethylpyrimidin-2-yl)methanol scaffold, in particular, offers a valuable starting point for the creation of diverse compound libraries. The primary alcohol functional group serves as a convenient handle for introducing a variety of chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents.
These application notes provide detailed protocols for the synthesis of a compound library based on the this compound scaffold through common chemical transformations. Additionally, we present protocols for high-throughput screening assays to evaluate the biological activity of the synthesized compounds, with a focus on their potential as kinase inhibitors.
Synthesis of this compound Scaffold
The starting material, this compound, can be synthesized from commercially available precursors. A common method involves the reduction of a corresponding ester or the hydrolysis of a chloromethyl intermediate.
Compound Library Synthesis
The hydroxyl group of the this compound scaffold is amenable to various chemical modifications to generate a library of diverse derivatives. Key strategies include etherification, esterification, and the Mitsunobu reaction to introduce a wide range of substituents.
Experimental Protocols: Library Synthesis
Protocol 1: Parallel Etherification via Williamson Ether Synthesis
This protocol describes the synthesis of a library of (4,6-dimethylpyrimidin-2-yl)methyl ethers by reacting the parent alcohol with a diverse set of alkyl halides.
Materials:
-
This compound
-
Library of alkyl halides (e.g., alkyl bromides, iodides)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), wash sodium hydride (1.5 equivalents per reaction) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous DMF (0.5 M).
-
In each well of a 96-well reaction block, add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Slowly add the sodium hydride suspension to each well at 0 °C and stir the mixture for 30 minutes at room temperature.
-
To each well, add a solution of the corresponding alkyl halide (1.2 equivalents) in anhydrous DMF.
-
Seal the reaction block and stir the reactions at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench each reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract each reaction mixture with ethyl acetate.
-
Wash the organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layers under reduced pressure.
-
Purify the crude products by parallel flash chromatography to yield the desired ether derivatives.
Protocol 2: Parallel Esterification via Acyl Chlorides
This protocol details the synthesis of a library of (4,6-dimethylpyrimidin-2-yl)methyl esters using a diverse set of acyl chlorides.
Materials:
-
This compound
-
Library of acyl chlorides
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block
Procedure:
-
In each well of a 96-well reaction block, dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the reaction block to 0 °C.
-
To each well, add a solution of the corresponding acyl chloride (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reactions to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash each reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layers over anhydrous MgSO₄ and filter.
-
Concentrate the organic layers under reduced pressure.
-
Purify the crude products by parallel flash chromatography.
Protocol 3: Parallel Synthesis using the Mitsunobu Reaction
The Mitsunobu reaction allows for the formation of esters, ethers, and other derivatives with inversion of stereochemistry (if applicable) under mild conditions. This protocol describes its application in a parallel synthesis format.
Materials:
-
This compound
-
Library of nucleophiles (e.g., carboxylic acids, phenols)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block
Procedure:
-
In each well of a 96-well reaction block, dissolve this compound (1.0 equivalent), the corresponding nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the reaction block to 0 °C.
-
To each well, add a solution of DIAD or DEAD (1.5 equivalents) in anhydrous THF dropwise.
-
Allow the reactions to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate each reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layers over anhydrous Na₂SO₄ and filter.
-
Concentrate the organic layers under reduced pressure.
-
Purify the crude products by parallel flash chromatography.
Data Presentation: Biological Activity of Pyrimidine Derivatives
The synthesized compound library can be screened against various biological targets to identify potential lead compounds. Pyrimidine derivatives are well-known inhibitors of protein kinases involved in cancer cell proliferation and survival. The following tables summarize the inhibitory activities of representative pyrimidine compounds against key kinase targets.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against EGFR
| Compound Series | EGFR IC₅₀ (nM) | EGFR Mutant (L858R/T790M) IC₅₀ (nM) | Reference Cell Line(s) |
| Pyrido[3,4-d]pyrimidine | 1.7 | 23.3 | HCC827, H1975 |
| Pyrido[3,4-d]pyrimidine | 1.1 | 34 | HCC827, H1975 |
| 2,4-Disubstituted pyrrolo[2,3-d]pyrimidine | 3.76 | - | A431 |
| 2,4,6-Trisubstituted pyrrolo[2,3-d]pyrimidine | 300 | - | A431 |
| Pyrimidine-5-carbonitrile | 8.29 | - | HepG2 |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases
| Compound Series | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference Cell Line(s) |
| N-trisubstituted pyrimidine | 7.1 | 25.7 | U937 |
| 2,4-diaminopyrimidine | 12 | 430 | HeLa |
| Thienopyrimidine | - | 2 | HT-1080 |
| Pyrimidine-based | <200 (proliferation) | - | NCI-H82, SK-N-BE(2) |
Table 3: Inhibitory Activity of Pyrimidine Derivatives against PI3K/mTOR Pathway
| Compound Series | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference Cell Line(s) |
| Thieno[3,2-d]pyrimidine | 3.4 | 30 | - |
| Thieno[3,2-d]pyrimidine | 120,000 | - | - |
| Pyridopyrimidinone | - | 32 | - |
| Thienopyrimidine | 3 | 150 | U87MG, IGROV1 |
Experimental Protocols: High-Throughput Screening
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for screening the compound library against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinases (e.g., EGFR, Aurora A, PI3Kα)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized compound library in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handling robot
-
Luminometer
Procedure:
-
Prepare serial dilutions of the library compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted compounds. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Prepare a kinase/substrate solution by mixing the kinase and its corresponding peptide substrate in kinase assay buffer.
-
Add the kinase/substrate solution to each well of the assay plate.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound and determine the IC₅₀ values for active compounds.
Protocol 5: Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compound library in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the library compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be targeted by pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the creation and screening of a compound library based on the this compound scaffold.
Caption: Workflow for compound library synthesis and screening.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol
Welcome to the technical support center for the synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic routes for this compound involve two main strategies:
-
Reduction of a 2-substituted-4,6-dimethylpyrimidine: This is a widely used method where a precursor, such as 2-(chloromethyl)-4,6-dimethylpyrimidine or acetic acid 4,6-dimethyl-pyrimidin-2-ylmethyl ester, is reduced to the corresponding alcohol. A common reducing agent for this transformation is sodium borohydride.[1]
-
Reaction of a 2-lithiated pyrimidine with an electrophile: This approach involves the deprotonation of 4,6-dimethylpyrimidine at the 2-position using a strong base like an organolithium reagent, followed by the addition of an electrophile such as formaldehyde.
Q2: What is a typical reported yield for the synthesis of this compound?
A2: A reference yield of up to 93% has been reported for the synthesis of this compound.[1] However, yields can vary significantly depending on the chosen synthetic route, reaction conditions, and purity of starting materials.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound can typically be achieved through standard laboratory techniques. Column chromatography and recrystallization are the most common and effective methods.[2] For column chromatography, a silica gel stationary phase with a mobile phase gradient of dichloromethane and methanol is often effective.[2] Recrystallization from a suitable solvent system can provide a highly pure crystalline product.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low to No Product Yield
Question: I am getting a very low yield, or no desired product at all. What could be the reasons?
Answer: Low or no yield can stem from several factors, primarily related to the reagents and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure that 4,6-dimethylpyrimidine and other reagents are pure and dry. For reactions involving organometallics, the presence of moisture is highly detrimental. |
| Inefficient reduction (if using a reduction route) | - Increase the molar excess of the reducing agent (e.g., sodium borohydride).- Optimize the reaction temperature and time. Reactions with sodium borohydride are often performed at 0°C and then allowed to warm to room temperature.[1]- Ensure the solvent is appropriate (e.g., ethanol or methanol).[1] |
| Incomplete lithiation (if using an organolithium route) | - Use a freshly titrated and active organolithium reagent.- Ensure strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere).- Optimize the deprotonation temperature, often requiring very low temperatures (e.g., -78°C). |
| Side reactions | The pyrimidine ring can be susceptible to nucleophilic attack or ring-opening under harsh conditions. Consider milder reaction conditions or alternative synthetic routes. |
Issue 2: Formation of Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: Impurity formation is a common challenge. The nature of the impurity depends on the synthetic route.
| Potential Impurity | Possible Cause | Mitigation Strategy |
| Unreacted starting material | Incomplete reaction. | - Increase reaction time or temperature (with caution).- Use a higher excess of the limiting reagent. |
| Over-reduction products | Use of a too powerful reducing agent or harsh conditions. | - Switch to a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄).- Carefully control the reaction temperature. |
| Dimerization or polymerization products | Especially in organometallic routes, side reactions can lead to coupling products. | - Maintain a low concentration of the reactive intermediate.- Control the rate of addition of reagents. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-(Chloromethyl)-4,6-dimethylpyrimidine
This protocol is a representative procedure based on common reduction reactions.
Materials:
-
2-(Chloromethyl)-4,6-dimethylpyrimidine
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(chloromethyl)-4,6-dimethylpyrimidine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol.
| Parameter | Value |
| Reactant Ratio | 1 : 1.5 (pyrimidine : NaBH₄) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Solvent | Ethanol |
| Purification | Column Chromatography |
Visualizing the Workflow
Below is a diagram illustrating a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
This troubleshooting guide provides a starting point for addressing common issues in the synthesis of this compound. For more complex issues, further investigation and consultation of detailed chemical literature are recommended.
References
common side products in the synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 4,6-dimethylpyrimidine-2-carboxaldehyde with sodium borohydride (NaBH₄).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired alcohol | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal reaction temperature. 4. Inactive or insufficient reducing agent. 5. Competing side reactions (e.g., Cannizzaro reaction). | 1. Monitor the reaction progress using TLC or LC-MS. If the starting material is still present, extend the reaction time or add a small amount of fresh NaBH₄. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessively high temperatures. 3. The reduction is typically carried out at a low temperature (0 °C) initially and then allowed to warm to room temperature. Maintaining this temperature profile is crucial for selectivity and yield. 4. Use freshly opened or properly stored NaBH₄. Ensure the molar ratio of NaBH₄ to the aldehyde is adequate (typically 1.1 to 1.5 equivalents). 5. Maintain a neutral or slightly acidic pH during the reaction to minimize the base-induced Cannizzaro reaction. |
| Presence of unreacted starting material (4,6-dimethylpyrimidine-2-carboxaldehyde) in the final product | 1. Insufficient amount of NaBH₄. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the molar equivalents of NaBH₄. 2. Extend the reaction time and monitor for the disappearance of the starting material. 3. After the initial addition of NaBH₄ at 0 °C, allow the reaction to stir at room temperature for a sufficient duration. |
| Formation of a significant amount of 4,6-dimethylpyrimidine-2-carboxylic acid | 1. Presence of a base, leading to a Cannizzaro reaction.[1][2] 2. The starting aldehyde is non-enolizable, making it susceptible to disproportionation under basic conditions. | 1. Ensure the reaction medium is not basic. If a basic workup is required, it should be performed carefully at low temperatures and for a short duration. The use of a slightly acidic workup (e.g., with dilute HCl or NH₄Cl) is generally preferred to neutralize excess borohydride and any alkoxide intermediates. |
| Observation of unexpected, more polar byproducts | 1. Over-reduction of the pyrimidine ring. While NaBH₄ is a mild reducing agent, prolonged reaction times or elevated temperatures could potentially lead to the reduction of the heterocyclic ring, forming dihydropyrimidine derivatives. | 1. Carefully control the reaction time and temperature. Use the minimum amount of reducing agent necessary for the complete conversion of the aldehyde. Analyze the byproducts by mass spectrometry and NMR to confirm their structure. |
| Difficulty in isolating the pure product | 1. Presence of boric acid salts after workup. 2. Emulsion formation during extraction. | 1. After quenching the reaction, an acidic workup can help in the removal of boron salts. Multiple extractions with a suitable organic solvent are recommended. 2. If an emulsion forms, adding a saturated brine solution can help to break it. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of 4,6-dimethylpyrimidine-2-carboxaldehyde with a mild reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol.[2][3]
Q2: Why is sodium borohydride the preferred reducing agent for this synthesis?
A2: Sodium borohydride is a chemoselective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols under mild conditions.[2][4] It is generally unreactive towards other functional groups like esters or amides, which provides good selectivity. It is also relatively safe and easy to handle compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[5]
Q3: What are the most likely side products in this reaction?
A3: The most common side products are:
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Unreacted 4,6-dimethylpyrimidine-2-carboxaldehyde: Due to an incomplete reaction.
-
4,6-dimethylpyrimidine-2-carboxylic acid: Formed via the Cannizzaro reaction, especially if the reaction conditions become basic.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting aldehyde is typically less polar than the resulting alcohol product. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q5: What is the role of the protic solvent (e.g., methanol, ethanol) in the reaction?
A5: The protic solvent serves to dissolve the starting aldehyde and the sodium borohydride. It also acts as a proton source to protonate the intermediate alkoxide that is formed after the hydride attack on the carbonyl carbon, leading to the final alcohol product.[2]
Q6: Can over-reduction of the pyrimidine ring occur with NaBH₄?
A6: While NaBH₄ is a mild reducing agent, the pyrimidine ring is an electron-deficient heterocycle and can be susceptible to reduction under certain conditions. Although less likely than with stronger reducing agents like LiAlH₄, prolonged reaction times, elevated temperatures, or a large excess of NaBH₄ could potentially lead to the formation of dihydropyrimidine derivatives as minor side products.
Experimental Protocol: Reduction of 4,6-Dimethylpyrimidine-2-carboxaldehyde
This protocol is a general guideline and may require optimization based on specific laboratory conditions and the purity of the starting materials.
Materials:
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4,6-dimethylpyrimidine-2-carboxaldehyde
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Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dimethylpyrimidine-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition. Caution: Hydrogen gas is evolved.
-
Reaction: After the complete addition of NaBH₄, continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture (pH ~7). Caution: Vigorous hydrogen evolution may occur.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Potential Reaction Pathways
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Purification of (4,6-Dimethylpyrimidin-2-yl)methanol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (4,6-Dimethylpyrimidin-2-yl)methanol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For pyrimidine derivatives like this compound, common and effective solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[1] A mixed solvent system, such as ethanol-water, can often provide a good balance of solubility characteristics for effective purification.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude solid.[1] A good starting point is to add a small volume of the chosen solvent to your compound, heat the mixture to the solvent's boiling point while stirring, and then continue to add small portions of the hot solvent until the solid fully dissolves. Using a large excess of solvent will lead to a poor recovery yield.
Q3: What is a typical recovery yield for the recrystallization of this compound?
A3: While specific yields for this compound are not widely reported, a successful recrystallization of a pure substance typically yields a recovery in the range of 65-85%.[2][3] Actual yields will vary depending on the initial purity of the compound and the specific conditions of the recrystallization. Some loss of product is unavoidable as a portion will remain dissolved in the mother liquor.[3]
Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?
A4: This is a common issue that can arise from several factors. The solution may not be sufficiently saturated, meaning too much solvent was used. In this case, you can try to evaporate some of the solvent to concentrate the solution and then attempt to cool it again. Another possibility is that the solution is supersaturated and requires a nucleation site for crystal growth to begin. This can often be induced by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[4]
Q5: Instead of crystals, my compound is forming an oil. How can I fix this?
A5: "Oiling out" can occur if the compound is significantly impure or if the cooling is too rapid.[4] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Leaving the flask to cool on a surface that is not cold can promote slower crystal formation.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound and Properties of Common Recrystallization Solvents
| Property | This compound | Ethanol | Methanol | Water | Ethyl Acetate | Hexane |
| Melting Point (°C) | 87 - 88[5] | -114.1[6] | -97.6[7] | 0 | -83.6[6] | -95 |
| Boiling Point (°C) | 235.1 ± 28.0 (Predicted)[5][8] | 78.5[6] | 64.7[7] | 100 | 77[6] | 69 |
| Solubility in Water | Soluble (qualitative)[9] | Miscible[6] | Miscible[7] | - | 8.7 g/100mL (20°C)[6] | Insoluble |
Experimental Protocols
Single-Solvent Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material. Ethanol is often a suitable solvent for pyrimidine derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate, swirling gently.
-
Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Two-Solvent Recrystallization of this compound
This method is useful if a suitable single solvent cannot be found. A common solvent pair for compounds of moderate polarity is ethanol (good solvent) and water (anti-solvent).
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as described in the single-solvent protocol.
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. lookchem.com [lookchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Methanol Solvent Properties [macro.lsu.edu]
- 8. This compound [myskinrecipes.com]
- 9. Cyanomethine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Coupling Reactions with (4,6-Dimethylpyrimidin-2-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4,6-Dimethylpyrimidin-2-yl)methanol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with this substrate.
Two primary strategies are generally employed for the C-O coupling of this compound with aryl or heteroaryl partners:
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Direct O-Arylation: A one-step Buchwald-Hartwig etherification reaction.
-
Two-Step Activation/Coupling: Conversion of the alcohol to a more reactive electrophile (e.g., a chloride) followed by a standard cross-coupling reaction like the Suzuki-Miyaura coupling.
This guide is structured to help you select the appropriate strategy and troubleshoot common issues for each pathway.
Strategy 1: Direct O-Arylation (Buchwald-Hartwig Etherification)
This approach is more atom-economical and involves a single palladium-catalyzed step to form the desired aryl or heteroaryl ether.
Frequently Asked Questions (FAQs): Direct O-Arylation
Q1: When should I choose direct O-arylation for my coupling reaction? A1: Direct O-arylation is ideal when you are coupling this compound with an electron-deficient or activated aryl/heteroaryl halide (bromide, iodide, or triflate). This method is efficient but can be more sensitive to reaction conditions than the two-step approach.
Q2: What are the most critical parameters for a successful Buchwald-Hartwig O-arylation with this alcohol? A2: The three most critical parameters are:
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is highly sensitive to oxygen. Reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.[1]
-
Catalyst & Ligand Choice: Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the C-O reductive elimination step.[2] Ligands like BrettPhos or newly developed hybrid biaryl phosphines have shown success with challenging primary alcohols.[2]
-
Base Selection: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is a common choice, though sodium tert-butoxide (NaOtBu) can also be effective. The base must be anhydrous and finely powdered for optimal results.[1]
Q3: My reaction is stalled or shows low conversion. What are the likely causes? A3: Low conversion is often due to catalyst deactivation or inhibition. The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[3] Additionally, the iodide anion, if using an aryl iodide, can have an inhibitory effect.[4] Ensure your catalyst system is robust enough for heteroaromatic substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig O-Arylation
This protocol provides a starting point for optimization.
-
Reaction Setup: In a glovebox or under a constant flow of inert gas, add the aryl/heteroaryl halide (1.0 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BrettPhos, 4-5 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) followed by this compound (1.2 equiv.).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig O-Arylation
| Problem | Potential Cause | Troubleshooting & Optimization Steps |
| No or Low Conversion | 1. Catalyst Inactivity: Oxygen contamination; poor quality precatalyst. | - Ensure rigorous exclusion of air and moisture using a glovebox or Schlenk techniques.[1]- Use a fresh, high-purity palladium source and ligand. |
| 2. Catalyst Inhibition: Pyrimidine nitrogen coordination; iodide inhibition. | - Increase catalyst/ligand loading (e.g., up to 5 mol% Pd).- Switch to a more electron-rich, sterically hindered ligand designed for C-O coupling (e.g., L8 as described by Buchwald).[2] | |
| 3. Suboptimal Conditions: Insufficient temperature; poor base quality/solubility. | - Screen temperatures from 80 °C to 120 °C.- Use a freshly opened, anhydrous, finely powdered base. | |
| Side Product Formation | 1. Hydrodehalogenation: The aryl halide is reduced instead of coupled. | - This suggests an issue with the reductive elimination step. A different ligand may be required to facilitate C-O bond formation over competing pathways.[5] |
| 2. Decomposition: Starting material or product is degrading. | - Lower the reaction temperature and extend the reaction time.- Ensure the chosen base is compatible with all functional groups on your substrates.[1] |
Strategy 2: Activation to Chloride and Suzuki-Miyaura Coupling
This robust, two-step pathway involves converting the alcohol to a more reactive benzylic-type chloride, which is then used in a Suzuki-Miyaura cross-coupling reaction. This route is often more reliable for less-activated or challenging coupling partners.
Workflow for Two-Step Activation/Coupling
Caption: Workflow for the two-step coupling strategy.
Experimental Protocols
Protocol 2A: Synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine (Appel Reaction)
This reaction converts the starting alcohol to the corresponding chloride.[6]
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous acetonitrile or dichloromethane, add triphenylphosphine (PPh₃, 1.2 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C and add carbon tetrachloride (CCl₄, 1.5 equiv.) dropwise. Caution: CCl₄ is toxic and regulated.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified by precipitation of the triphenylphosphine oxide byproduct with a nonpolar solvent (e.g., hexanes or ether) followed by filtration, or by flash column chromatography. The resulting 2-(chloromethyl)-4,6-dimethylpyrimidine is often used directly in the next step.
Protocol 2B: Suzuki-Miyaura Coupling of 2-(Chloromethyl)-4,6-dimethylpyrimidine
This protocol uses the activated chloride as the electrophile.[7][8]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl/heteroaryl boronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), 2-(chloromethyl)-4,6-dimethylpyrimidine (1.0 equiv.), and the palladium catalyst (e.g., XPhos Pd G3, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1 v/v).
-
Reaction Conditions: Seal the vessel and heat to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: Follow the work-up and purification procedure described in Strategy 1.
Troubleshooting Guide: Two-Step Activation/Coupling
| Problem | Step | Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete Conversion | Step 1: Activation | 1. Reagent Quality: Wet solvent or old PPh₃. | - Use anhydrous solvents and fresh reagents. |
| 2. Insufficient Reagents: Stoichiometry is off. | - Ensure a slight excess of PPh₃ and CCl₄ is used. | ||
| Low Yield or No Product | Step 2: Suzuki | 1. Catalyst Inhibition: Pyrimidine nitrogens deactivating the catalyst. | - Switch to a more robust, electron-rich, and sterically hindered ligand (e.g., XPhos, SPhos, RuPhos).[7]- Use a pre-formed Pd(0) catalyst (e.g., XPhos Pd G3/G4) to ensure efficient generation of the active species.[9] |
| 2. Poor Oxidative Addition: The C-Cl bond is not activating. | - While this benzylic-type chloride should be reactive, a more electron-rich ligand can facilitate this step.[10] | ||
| 3. Suboptimal Base/Solvent: Poor solubility or inefficient transmetalation. | - Screen alternative bases (e.g., Cs₂CO₃).[8]- Try different solvent systems (e.g., Toluene/water, DMF).[11] | ||
| Multiple Products | Step 2: Suzuki | 1. Hydrolysis of Chloride: The chloromethyl group reverts to the alcohol. | - Ensure anhydrous conditions during setup. Using a non-aqueous solvent system may be beneficial.[7] |
| 2. Homocoupling: Boronic acid couples with itself. | - Ensure proper degassing to remove oxygen, which promotes homocoupling.- Use a slight excess of the boronic acid, but not too much. |
General Troubleshooting Logic
When a coupling reaction with a pyrimidine substrate fails, a systematic approach is necessary. The primary suspect is often related to catalyst activity, which is particularly sensitive when heteroaromatic substrates are involved.
Caption: Troubleshooting logic for failed pyrimidine coupling reactions.
Summary Table of Recommended Conditions
The following table summarizes suggested starting conditions for the two key palladium-catalyzed reactions discussed.
| Parameter | Buchwald-Hartwig O-Arylation | Suzuki-Miyaura Coupling |
| Electrophile | Aryl/Heteroaryl Halide or Triflate | 2-(Chloromethyl)-4,6-dimethylpyrimidine |
| Nucleophile | This compound | Aryl/Heteroaryl Boronic Acid |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | XPhos Pd G3/G4, Pd(PPh₃)₄ |
| Ligand | BrettPhos, Custom Biaryl Phosphines | XPhos, SPhos, RuPhos |
| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane (Anhydrous) | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 110 °C | 80 - 100 °C |
| Key Challenge | C-O Reductive Elimination | Catalyst inhibition by pyrimidine |
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of (4,6-Dimethylpyrimidin-2-yl)methanol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and scale-up of (4,6-Dimethylpyrimidin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and scalable synthetic routes for this compound typically involve two main approaches:
-
Route A: Reduction of a 2-substituted pyrimidine derivative. This is a widely used method that starts from a more readily available precursor like 4,6-dimethylpyrimidine-2-carboxaldehyde or a corresponding ester. The carbonyl group is then reduced to the alcohol.
-
Route B: Condensation of a three-carbon unit with a guanidine derivative. This method builds the pyrimidine ring from acyclic precursors. For instance, the condensation of acetylacetone with a suitable guanidine derivative can be a key step.
Q2: What are the critical process parameters to monitor during the reduction of 4,6-dimethylpyrimidine-2-carboxaldehyde with sodium borohydride?
A2: When using sodium borohydride for the reduction, the following parameters are critical for ensuring high yield and purity:
-
Temperature: The reaction is typically carried out at low temperatures (0-20 °C) to control the exothermic nature of the reduction and minimize side reactions.
-
Stoichiometry of Sodium Borohydride: A slight excess of sodium borohydride is generally used to ensure complete conversion of the aldehyde. However, a large excess can lead to complications during workup and purification.
-
Solvent: Protic solvents like ethanol or methanol are commonly used. The choice of solvent can influence the reaction rate and selectivity.
-
Reaction Time: The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Q3: What are the typical impurities encountered in the production of this compound and how can they be minimized?
A3: Common impurities can include unreacted starting materials (e.g., 4,6-dimethylpyrimidine-2-carboxaldehyde), over-reduced products, and by-products from side reactions. Minimizing these impurities can be achieved by:
-
Optimizing reaction conditions: Precise control of temperature, stoichiometry, and reaction time can significantly reduce the formation of by-products.
-
Purification methods: Recrystallization and column chromatography are effective methods for removing impurities. The choice of solvent for recrystallization is crucial for obtaining high purity crystals.
-
Impurity profiling: Utilizing techniques like LC-MS and GC-MS can help identify and quantify impurities, which is essential for process optimization and quality control.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in the Reduction Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting material (aldehyde). | Insufficient reducing agent. | Increase the molar equivalents of sodium borohydride incrementally (e.g., from 1.1 to 1.5 equivalents). |
| Low reaction temperature leading to slow reaction rate. | Allow the reaction to proceed for a longer duration at the controlled low temperature, or consider a slight, controlled increase in temperature while monitoring for side-product formation. | |
| Deactivated reducing agent. | Use a fresh, properly stored batch of sodium borohydride. Ensure it has not been exposed to moisture. | |
| Significant formation of by-products. | Reaction temperature too high. | Maintain a strictly controlled low temperature (0-5 °C) during the addition of the reducing agent. |
| Incorrect solvent. | While methanol and ethanol are common, consider exploring other protic solvents to optimize selectivity. |
Issue 2: Difficulties in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Oiling out during recrystallization. | Inappropriate solvent system. | Screen a variety of solvents or solvent mixtures. A common approach is to use a solvent in which the compound is soluble when hot and insoluble when cold. |
| Presence of impurities that lower the melting point. | Perform a pre-purification step, such as a wash with a non-polar solvent, before recrystallization. | |
| Co-elution of impurities during column chromatography. | Inappropriate stationary or mobile phase. | Experiment with different solvent systems for the mobile phase to improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product instability on silica gel. | The compound may be sensitive to the acidic nature of silica gel. | Use a neutral or basic stationary phase like alumina. Alternatively, triethylamine can be added to the mobile phase to neutralize the silica gel. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production of this compound via Aldehyde Reduction
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Scale-Up Considerations |
| Starting Material | 4,6-dimethylpyrimidine-2-carboxaldehyde | 4,6-dimethylpyrimidine-2-carboxaldehyde | Consistent quality and purity of starting material is crucial for reproducible results at scale. |
| Reducing Agent | Sodium Borohydride (1.2 eq) | Sodium Borohydride (1.1 - 1.3 eq) | Precise control of stoichiometry is critical to manage exotherms and minimize downstream purification challenges. |
| Solvent | Ethanol (10 vol) | Ethanol (8-10 vol) | Solvent volume may be optimized to improve process throughput and reduce waste. |
| Temperature | 0-10 °C | 0-15 °C | Effective heat management is a primary challenge during scale-up due to the exothermic nature of the reaction. |
| Typical Yield | 85-95% | 80-90% | Yields may slightly decrease on scale-up due to handling losses and less efficient mixing. |
| Purity (after initial workup) | >95% | 90-95% | Impurity profiles may change with longer reaction times or slight temperature variations at a larger scale. |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization | Recrystallization is generally preferred at scale for its efficiency and cost-effectiveness. |
| Final Purity | >99% | >98.5% | Achieving high purity at scale requires optimized crystallization conditions. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
Materials:
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4,6-dimethylpyrimidine-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
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Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4,6-dimethylpyrimidine-2-carboxaldehyde in ethanol.
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Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) in portions, ensuring the internal temperature does not exceed 10 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Lab-scale synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of (4,6-Dimethylpyrimidin-2-yl)methanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (4,6-Dimethylpyrimidin-2-yl)methanol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to atmospheric oxygen (oxidation), moisture (hydrolysis), light (photodegradation), and elevated temperatures. The presence of acidic or basic contaminants can also catalyze degradation reactions.
Q2: What is the recommended method for long-term storage of this compound?
A2: For long-term storage, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, at a refrigerated temperature (2-8 °C), and protected from light. For extended periods, storage at -20 °C may be considered.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature, protected from light. The stability in solution is highly dependent on the solvent and storage conditions.
Q4: What are the visible signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color (e.g., yellowing), the appearance of particulates, or a change in the physical state of the compound. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial for confirming stability.
Q5: How does the pyrimidine ring influence the stability of the methanol group?
A5: The pyrimidine ring is an electron-withdrawing system, which can influence the reactivity of the hydroxymethyl group. This can make the alcohol susceptible to oxidation to the corresponding aldehyde or carboxylic acid. The nitrogen atoms in the pyrimidine ring can also be susceptible to oxidation or hydrolysis under certain conditions.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/GC analysis of a stored sample. | Degradation of the compound. | 1. Confirm the identity of the degradation products using techniques like LC-MS or GC-MS. 2. Review storage conditions: check for exposure to air, light, moisture, or extreme temperatures. 3. Implement forced degradation studies to understand potential degradation pathways and develop a stability-indicating analytical method.[3][4] |
| Decrease in assay or purity over time. | Chemical instability under the current storage conditions. | 1. Re-evaluate and optimize storage conditions. Store under an inert atmosphere, protect from light, and consider lower storage temperatures. 2. Ensure the storage container is appropriate and properly sealed. 3. Perform a stability study to determine the shelf-life under your specific storage conditions. |
| Discoloration (yellowing) of the solid material. | Likely oxidation or photolytic degradation. | 1. Store the compound in an amber vial or otherwise protected from light. 2. Purge the container with an inert gas (argon or nitrogen) before sealing to minimize oxidation. 3. Analyze the discolored material to identify the impurities and assess the extent of degradation. |
| Inconsistent experimental results using different batches of the compound. | Variation in the purity of batches due to degradation during storage. | 1. Establish a standardized protocol for the receipt, handling, and storage of all batches. 2. Perform a quality control check (e.g., HPLC purity analysis) on each new batch upon receipt and periodically during storage. 3. Store all batches under validated, controlled conditions to ensure consistency. |
Quantitative Data Summary
| Parameter | Condition | Recommendation | Potential Degradation Pathway |
| Temperature | Long-term Storage | 2-8 °C (refrigerated) or -20 °C (frozen) | Thermal Degradation |
| Short-term Storage | Room Temperature (controlled) | Increased rate of all degradation pathways | |
| Atmosphere | Ideal | Inert Gas (Argon, Nitrogen) | Oxidation |
| Acceptable (Short-term) | Dry Air | Oxidation | |
| Light Exposure | Recommended | Amber vial or protected from light | Photodegradation |
| Moisture | Recommended | Desiccated environment | Hydrolysis |
| pH (in solution) | Recommended | Neutral (if in solution for immediate use) | Acid/Base catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
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A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform forced degradation studies by subjecting the stock solution to the following conditions:
-
Acidic Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.
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Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
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Develop an HPLC gradient method to separate the parent peak from any degradation peaks. A typical starting point would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the separation at a suitable UV wavelength (e.g., determined by UV scan of the parent compound).
-
Validate the method for specificity, linearity, accuracy, and precision.
-
Protocol 2: Routine Stability Testing
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Objective: To monitor the stability of this compound under defined storage conditions.
-
Materials:
-
Validated stability-indicating HPLC method
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Samples of this compound stored under the desired conditions
-
Reference standard
-
-
Method:
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample from the stability chamber.
-
Allow the sample to equilibrate to room temperature.
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Accurately weigh and prepare a solution of the sample at a known concentration.
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Analyze the sample using the validated stability-indicating HPLC method.
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Quantify the amount of this compound remaining and any major degradation products.
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Compare the results to the initial time point (T=0) to determine the extent of degradation.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
Technical Support Center: Reactions Involving Pyrimidine Methanol Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine methanol derivatives. The information is presented in a question-and-answer format to address common challenges encountered during synthesis, purification, and functional group transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
1. General Synthesis & Purification
Q1: I am getting a low yield of my desired pyrimidine methanol derivative. What are the common causes?
A1: Low yields in pyrimidine synthesis can often be attributed to several factors:
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Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.
-
Suboptimal reaction conditions: The choice of solvent, base, and catalyst can significantly impact the outcome. A systematic screening of these parameters may be necessary.
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Purity of starting materials: Ensure all reactants are of high purity, as impurities can inhibit the reaction or lead to side products.
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Side reactions: Depending on the specific synthesis route (e.g., Biginelli or Pinner reaction), various side reactions can occur. For instance, in the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[1][2] Temperature control is crucial, as higher temperatures can favor the formation of this byproduct.[1][2]
Q2: My crude pyrimidine methanol derivative is difficult to purify. What are the recommended purification techniques?
A2: The most common and effective purification methods for pyrimidine methanol derivatives are column chromatography and recrystallization.[3][4][5]
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Column Chromatography: This is a versatile technique for separating the target compound from byproducts and unreacted starting materials, especially for complex mixtures.[3][4] Common solvent systems include gradients of methanol in dichloromethane or ethyl acetate in hexanes.[4]
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Recrystallization: This is an excellent method for obtaining highly pure crystalline solids.[3][5] The choice of solvent is critical; ideal solvents dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] Common solvents for pyrimidine derivatives include ethanol, methanol, isopropanol, acetonitrile, and water.[5]
Q3: My compound is very polar due to the hydroxymethyl group and streaks on the silica gel column. How can I improve the separation?
A3: Tailing of polar compounds on silica gel is a common issue. To mitigate this:
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Modify the mobile phase: Adding a small amount of a polar solvent like methanol can help reduce tailing.[3] For basic compounds, which pyrimidines are, adding a small amount of triethylamine or pyridine to the mobile phase can significantly improve the peak shape.[3]
-
Dry loading: Instead of dissolving the crude product in a minimal amount of solvent and loading it directly onto the column (wet loading), try adsorbing it onto a small amount of silica gel.[4] First, dissolve your compound in a suitable solvent, add silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[4]
2. Oxidation of the Hydroxymethyl Group
Q4: I am trying to oxidize the hydroxymethyl group of my pyrimidine derivative to the corresponding aldehyde, but I am getting low yields and over-oxidation to the carboxylic acid. What are the recommended conditions?
A4: The oxidation of primary alcohols to aldehydes can be challenging due to potential over-oxidation. For heterocyclic alcohols like pyrimidine methanol derivatives, manganese dioxide (MnO₂) is a commonly used and effective oxidizing agent that often minimizes over-oxidation.[6][7][8]
-
Reaction Conditions: The reaction is typically carried out by stirring the pyrimidine methanol derivative with an excess of activated MnO₂ in an inert solvent like dichloromethane (DCM) or chloroform at room temperature.
-
Troubleshooting Low Yield:
-
Activity of MnO₂: Ensure you are using activated MnO₂. The activity can vary between batches and suppliers.
-
Reaction Time: These reactions can sometimes be slow. Monitor the reaction by TLC to determine the optimal reaction time.
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Solvent: Ensure the starting material is soluble in the chosen solvent. If solubility is an issue, a more polar solvent like acetonitrile might be considered.
-
Q5: How do I purify the resulting pyrimidine carboxaldehyde from the MnO₂ reaction?
A5: After the reaction is complete, the solid MnO₂ and its manganese byproducts need to be removed.
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Filtration: The reaction mixture should be filtered through a pad of Celite® or silica gel to remove the solid manganese dioxide. Wash the filter cake thoroughly with the reaction solvent to ensure all the product is recovered.
-
Further Purification: After filtration and evaporation of the solvent, the crude aldehyde can be further purified by column chromatography or recrystallization if necessary.
3. Protecting Groups
Q6: Do I need to protect the hydroxymethyl group before performing other reactions, such as cross-coupling?
A6: The necessity of protecting the hydroxymethyl group depends on the specific reaction conditions and the reactivity of the other functional groups in your molecule.
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For reactions under strongly basic or nucleophilic conditions, protection is often advisable to prevent deprotonation of the alcohol, which could lead to side reactions.
-
For many palladium-catalyzed cross-coupling reactions, it is sometimes possible to proceed without protection, especially with milder bases. However, the free hydroxyl group could potentially coordinate to the metal catalyst, affecting its activity.
Q7: What are suitable protecting groups for the hydroxymethyl group on a pyrimidine ring?
A7: Silyl ethers are a common and versatile choice for protecting alcohols.[9]
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tert-Butyldimethylsilyl (TBDMS or TBS): This is a robust protecting group, stable to a wide range of reaction conditions but can be readily removed using fluoride sources (like TBAF) or acidic conditions.[9][10]
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Installation: TBDMS ethers are typically formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole in a solvent such as DMF.[11] For sterically hindered alcohols, the more reactive TBDMS triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine may be more effective.[11]
4. Palladium-Catalyzed Cross-Coupling Reactions
Q8: I am having trouble with a Suzuki coupling reaction involving a halo-pyrimidine methanol derivative. The reaction is sluggish and gives low yields. What could be the problem?
A8: Suzuki couplings with heteroaryl halides, including pyrimidines, can be challenging.
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Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[12] Using ligands that are both electron-rich and sterically bulky, such as SPhos or XPhos, can often overcome this issue. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Choice of Base: The base plays a critical role. While stronger bases can sometimes improve reaction rates, they might not be compatible with other functional groups. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary.
-
Protecting Group-Free Coupling: While challenging, it is sometimes possible to perform the Suzuki coupling without protecting the hydroxymethyl group. The success of this approach is highly substrate-dependent and requires careful optimization of the reaction conditions to avoid side reactions.
Q9: My Buchwald-Hartwig amination of a halo-pyrimidine methanol is not working. What are some troubleshooting strategies?
A9: Similar to Suzuki couplings, Buchwald-Hartwig aminations on pyrimidine scaffolds can be problematic.
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Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is crucial.[3][4][13] Catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling with electron-deficient heteroaryl halides.[5][14]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13] However, these strong bases can be incompatible with certain functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, often requiring higher temperatures or longer reaction times.
-
Chemoselectivity: If your molecule contains other reactive sites, such as an unprotected amine or a second halide, achieving chemoselectivity can be challenging. The choice of ligand can influence the selectivity of the reaction.[14] Protecting the hydroxymethyl group may be necessary to prevent it from interfering with the desired amination.
Data Summary
| Reaction Type | Substrate Example | Common Reagents/Conditions | Typical Yield Range | Key Challenges & Solutions |
| Oxidation | (Pyrimidin-5-yl)methanol | MnO₂, DCM, Room Temp. | 60-90% | Challenge: Over-oxidation to carboxylic acid. Solution: Use a mild, selective oxidant like MnO₂. |
| Protection | (Pyrimidin-4-yl)methanol | TBDMSCl, Imidazole, DMF | 70-95% | Challenge: Low yield with sterically hindered alcohols. Solution: Use the more reactive TBDMSOTf with 2,6-lutidine. |
| Suzuki Coupling | (2-Chloropyrimidin-5-yl)methanol | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 40-85% | Challenge: Catalyst deactivation by pyrimidine nitrogens. Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). |
| Buchwald-Hartwig | (2-Bromopyrimidin-4-yl)methanol | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 50-90% | Challenge: Catalyst inhibition and side reactions with strong base. Solution: Screen different catalyst/ligand systems and bases. Consider protecting the -OH group. |
Note: The typical yield ranges are estimates based on literature for similar systems and can vary significantly depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Oxidation of (Pyrimidin-5-yl)methanol to Pyrimidine-5-carboxaldehyde
-
To a solution of (pyrimidin-5-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M), add activated manganese dioxide (MnO₂, 10 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol in DCM as the eluent).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite®.
-
Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude pyrimidine-5-carboxaldehyde.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: TBDMS Protection of (Pyrimidin-4-yl)methanol
-
Dissolve (pyrimidin-4-yl)methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for the oxidation of a pyrimidine methanol derivative.
Caption: Troubleshooting logic for Suzuki coupling reactions.
Caption: Analogy of a catalytic cycle with potential inhibition points.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerobic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using manganese dioxide with different crystal structures: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (4,6-Dimethylpyrimidin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (4,6-Dimethylpyrimidin-2-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Purity After Initial Purification Attempt
Question: After performing an initial purification by column chromatography, my NMR/LC-MS analysis still shows the presence of significant impurities. What are the likely impurities and how can I improve the separation?
Answer: The nature of the impurities largely depends on the synthetic route used to prepare the crude this compound. Below are the common synthetic routes and their associated potential impurities.
Route A: Reduction of 4,6-dimethyl-2-pyrimidinecarboxaldehyde
This is a common and direct method for the synthesis of this compound.
-
Potential Impurities:
-
Unreacted Starting Material: 4,6-dimethyl-2-pyrimidinecarboxaldehyde. This is a common impurity if the reduction reaction did not go to completion.
-
Over-reduction Product: 2,4,6-trimethylpyrimidine. While less common with mild reducing agents like sodium borohydride, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the alcohol to a methyl group.
-
Byproducts from the Reducing Agent: Borate esters (if using NaBH4 in an alcohol solvent) can be present. These are typically removed during aqueous workup.
-
Route B: Hydrolysis of 2-chloromethyl-4,6-dimethylpyrimidine
This route involves the nucleophilic substitution of a chlorine atom with a hydroxyl group.
-
Potential Impurities:
-
Unreacted Starting Material: 2-chloro-4,6-dimethylpyrimidine. Incomplete hydrolysis will result in the presence of the starting material.
-
Dimerization Product: 1,2-bis(4,6-dimethylpyrimidin-2-yl)ethane. The alkoxide of the product can potentially react with the starting material to form a dimer.
-
Side products from competing reactions: If other nucleophiles are present in the reaction mixture (e.g., amines), corresponding substitution products can be formed.
-
Strategies for Improved Purification:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems to improve the separation of your product from the impurities. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Stationary Phase: While silica gel is most common, using a different stationary phase like alumina could provide different selectivity.
-
Sample Loading: For better resolution, consider dry loading the crude product onto silica gel before placing it on the column.
-
-
Recrystallization: This is an excellent technique for removing small amounts of impurities. The choice of solvent is critical.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for column chromatography of this compound?
A1: The optimal solvent system can vary depending on the specific impurities present. However, a good starting point is a gradient elution with a mixture of a non-polar and a polar solvent.
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Gradient Profile (Typical) |
| Silica Gel | Hexanes or Dichloromethane | Ethyl Acetate or Methanol | Start with 100% non-polar, gradually increase to 10-50% polar solvent. |
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Finding the right recrystallization solvent often requires some experimentation. Here are some single and mixed solvent systems that can be effective for pyrimidine derivatives.
| Solvent System | Notes |
| Ethanol/Water | Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. |
| Ethyl Acetate/Hexanes | Dissolve in hot ethyl acetate and add hexanes until turbidity is observed. |
| Toluene | Can be a good single solvent for recrystallization. |
| Isopropanol | Another potential single solvent option. |
Q3: My purified this compound is a solid. What is its expected melting point?
A3: The reported melting point for this compound is in the range of 87-88 °C . A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
| Technique | Information Provided |
| NMR Spectroscopy (¹H and ¹³C) | Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Excellent for separating the main component from impurities and providing their molecular weights, which aids in their identification. |
| TLC (Thin Layer Chromatography) | A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a purification. |
| Melting Point Analysis | A sharp melting point close to the literature value is a good indicator of high purity. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Glass column
-
Fraction collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the column.
-
-
Elution:
-
Begin elution with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate or methanol. A typical gradient might be from 0% to 20% ethyl acetate in dichloromethane, followed by a switch to a methanol/dichloromethane gradient if necessary for more polar impurities.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent (or the more soluble solvent of a mixed pair).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For mixed solvent systems, after dissolving in the better solvent, add the poorer solvent dropwise at the boiling point until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues during the purification of this compound.
catalyst selection and optimization for (4,6-Dimethylpyrimidin-2-yl)methanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalytic routes for the synthesis of this compound?
A1: The most common and recommended route is the selective reduction of a suitable precursor, primarily 4,6-dimethylpyrimidine-2-carbaldehyde. Alternatively, the reduction of an ester of 4,6-dimethylpyrimidine-2-carboxylic acid can be employed, although this typically requires a stronger reducing agent.
Q2: Which catalyst is most effective for the selective reduction of the aldehyde precursor?
A2: Sodium borohydride (NaBH₄) is a highly effective and chemoselective catalyst for the reduction of 4,6-dimethylpyrimidine-2-carbaldehyde.[1] It offers the advantage of selectively reducing the aldehyde group without affecting the pyrimidine ring, especially under mild conditions.
Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this synthesis?
A3: While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of reducing both aldehydes and esters, its use for this specific synthesis requires caution.[2][3] LiAlH₄ is less chemoselective and can lead to the undesirable reduction of the pyrimidine ring itself, resulting in dihydropyrimidine byproducts.[2] If starting from an ester precursor, LiAlH₄ would be necessary; however, careful control of reaction conditions is crucial to minimize side reactions.
Q4: Is catalytic hydrogenation with catalysts like Pd/C or Raney Nickel a viable option?
A4: Catalytic hydrogenation using heterogeneous catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is generally not recommended for this specific transformation. These catalysts, while effective for many reductions, have a high propensity to reduce the pyrimidine ring, which is often not the desired outcome. This approach may be suitable if the goal is to synthesize a saturated heterocyclic ring, but for the selective reduction of the side chain to form this compound, milder chemical reductants are preferred.
Q5: What are the typical challenges encountered during the synthesis of this compound?
A5: The primary challenge is preventing the over-reduction of the pyrimidine ring, particularly when using strong reducing agents like LiAlH₄.[2] Another potential issue is incomplete reaction, which can be addressed by optimizing reaction time, temperature, and the stoichiometry of the reducing agent. Catalyst poisoning can be a concern in catalytic hydrogenations, but is less of an issue with chemical reductants like NaBH₄.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase the reaction time. - Ensure the reaction temperature is optimal (0-20 °C for NaBH₄). - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). |
| Degradation of starting material or product | - Maintain a controlled temperature throughout the reaction. - Ensure the work-up procedure is performed promptly after reaction completion. |
| Impure starting materials | - Verify the purity of the 4,6-dimethylpyrimidine-2-carbaldehyde or ester precursor by techniques such as NMR or GC-MS. - Purify the starting material if necessary. |
| Inefficient work-up and extraction | - Ensure the pH is adjusted correctly during work-up to precipitate the product. - Use an appropriate extraction solvent in sufficient quantity. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted starting material | - Refer to "Incomplete reaction" under Issue 1. |
| Over-reduction of the pyrimidine ring (dihydropyrimidine byproducts) | - This is more likely with strong reducing agents like LiAlH₄. - If using LiAlH₄, consider inverse addition (adding the hydride to the substrate solution) and carefully control the stoichiometry. - Switch to a milder reducing agent like NaBH₄ if starting from the aldehyde. |
| Formation of other byproducts | - Analyze the byproducts to understand their origin. - Adjust reaction conditions (temperature, solvent) to disfavor byproduct formation. |
| Ineffective purification | - Optimize the purification method (e.g., recrystallization solvent, chromatography conditions). |
Experimental Protocols
Protocol 1: Reduction of 4,6-Dimethylpyrimidine-2-carbaldehyde using Sodium Borohydride
This protocol is based on a high-yielding reported synthesis.[1]
Materials:
-
4,6-Dimethylpyrimidine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reactions at controlled temperatures
Procedure:
-
Dissolve 4,6-dimethylpyrimidine-2-carbaldehyde in ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 molar equivalents) in portions to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (around 20 °C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water to decompose excess NaBH₄.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Expected Yield: ~93%[1]
Catalyst Selection and Optimization Summary
| Catalyst/Reducing Agent | Precursor | Selectivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde | High | Mild, chemoselective, high yield, safe to handle.[1] | Not effective for ester reduction under mild conditions. |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde or Ester | Moderate to Low | Powerful reducing agent, effective for esters.[2][3] | Can reduce the pyrimidine ring, reacts violently with protic solvents.[2] |
| Palladium on Carbon (Pd/C) | Aldehyde | Low | Heterogeneous, easy to remove. | Prone to reducing the pyrimidine ring. |
| Raney Nickel | Aldehyde or Nitrile | Low | Effective for nitrile reduction. | Prone to reducing the pyrimidine ring, pyrophoric. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via NaBH₄ reduction.
References
Technical Support Center: Minimizing Byproduct Formation in Ester Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation during the synthesis of ester derivatives.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification is giving a low yield of the desired ester. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are common due to the reversible nature of the reaction and potential side reactions.[1][2][3] Here are the primary factors and solutions:
-
Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2][3] To drive the reaction towards the product side, you can:
-
Use an excess of one reactant: Typically, the alcohol is used in large excess, sometimes even as the solvent.[1][2] A 10-fold excess of alcohol can increase the yield to 97%, and a 100-fold excess can push it to 99%.[1]
-
Remove water: As water is a byproduct, its removal will shift the equilibrium to favor ester formation according to Le Chatelier's principle.[1][2] This can be achieved using a Dean-Stark apparatus, which continuously removes water as an azeotrope with a solvent like toluene.[1]
-
-
Steric Hindrance: If either the carboxylic acid or the alcohol is sterically hindered, the reaction rate will be slow. For tertiary alcohols, the steric hindrance makes the nucleophilic attack on the protonated carboxylic acid inefficient.[4]
-
Reaction Conditions: Ensure you are using an effective acid catalyst (e.g., concentrated H₂SO₄, TsOH) and appropriate reaction temperature, often reflux.[3][5]
Q2: I'm observing the formation of an alkene byproduct during the esterification of a tertiary alcohol. How can I prevent this?
A2: The formation of an alkene is a common side reaction when esterifying tertiary alcohols under the acidic and heated conditions of Fischer esterification.[4] This is due to the dehydration of the tertiary alcohol, which readily forms a stable tertiary carbocation that then eliminates a proton to form an alkene.[4]
To prevent this, you should avoid strong acids and high temperatures. Consider these alternative methods for esterifying tertiary alcohols:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed under mild, neutral conditions.[4][6][7]
-
Use of an Activated Carboxylic Acid Derivative: Convert the carboxylic acid to a more reactive species like an acid chloride or acid anhydride. This allows the esterification to occur under milder, non-acidic conditions.[4]
Q3: What is the white precipitate that forms during my Steglich esterification, and how do I remove it?
A3: The white precipitate formed during a Steglich esterification is dicyclohexylurea (DCU), a byproduct of the reaction between the coupling agent dicyclohexylcarbodiimide (DCC) and water.[4][7] DCU is generally insoluble in most organic solvents and can be removed by filtration.[4]
Q4: I am trying to synthesize a macro-lactone, but the reaction is not proceeding efficiently. What method is recommended for this transformation?
A4: For the synthesis of macro-lactones (large-ring cyclic esters), the Yamaguchi esterification is a particularly effective method.[8][9] This reaction utilizes 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride, which then reacts with the alcohol moiety in the presence of DMAP to form the ester under mild conditions.[8][9][10] This method is known for its high yields in macrolactonization.[8]
Troubleshooting Guide: Common Byproducts in Esterification
| Esterification Method | Common Byproduct(s) | Cause | Troubleshooting and Prevention |
| Fischer Esterification | Unreacted Starting Materials | Reversible reaction not driven to completion.[1][2] | Use a large excess of one reactant (usually the alcohol) or remove water using a Dean-Stark apparatus.[1][2] |
| Alkene (from tertiary alcohols) | Acid-catalyzed dehydration of the alcohol.[4] | Use milder, non-acidic methods like Steglich esterification or activate the carboxylic acid.[4] | |
| Ether (from primary alcohols) | Acid-catalyzed self-condensation of the alcohol at high temperatures. | Use a lower reaction temperature and monitor the reaction closely. | |
| Steglich Esterification | N-Acylurea | A 1,3-rearrangement of the O-acylisourea intermediate.[6][7][11] | This side reaction is suppressed by the addition of DMAP, which acts as an acyl-transfer reagent.[6][7][11] |
| Dicyclohexylurea (DCU) | Reaction of DCC with water generated during the reaction.[4][7] | Remove by filtration. Using anhydrous conditions can minimize its formation.[4] | |
| Yamaguchi Esterification | Symmetric Aliphatic Anhydride | Slight reactivity differences with aliphatic carboxylic acids.[10] | This is often a transient intermediate that reacts further; however, careful control of reaction conditions is important. |
| 2,4,6-Trichlorobenzoic acid | Byproduct from the Yamaguchi reagent.[9] | Typically removed during aqueous workup.[9] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Stearyl Palmitate via Fischer Esterification
This protocol describes the synthesis of a wax ester using Fischer esterification with a Dean-Stark apparatus to drive the reaction to completion.[12]
Materials:
-
Palmitic acid (0.1 mol)
-
Stearyl alcohol (0.1 mol)
-
Toluene (100 mL)
-
Concentrated sulfuric acid (0.5 mL)
-
Anhydrous sodium sulfate
-
Acetone or ethanol for recrystallization
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, combine palmitic acid and stearyl alcohol.
-
Solvent and Catalyst Addition: Add toluene and concentrated sulfuric acid to the flask with stirring.
-
Reaction: Attach a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. Monitor the reaction by observing the collection of water in the Dean-Stark trap.[12]
-
Workup: After the reaction is complete (no more water is collected), cool the mixture. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene using a rotary evaporator.[12]
-
Purification: Recrystallize the crude product from a minimal amount of hot acetone or ethanol.[12]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.[12]
Protocol 2: Steglich Esterification of a Sterically Hindered Alcohol
This protocol is suitable for esterifying a tertiary alcohol while minimizing the formation of alkene byproducts.[4]
Materials:
-
Carboxylic acid
-
Tertiary alcohol (e.g., 1,3-Dimethylcyclopentanol)
-
4-dimethylaminopyridine (DMAP) (catalytic amount)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid, tertiary alcohol, and DMAP in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Workup: Filter off the DCU precipitate and wash it with cold DCM.[4]
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.[4]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Yamaguchi Esterification [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (4,6-Dimethylpyrimidin-2-yl)methanol
This guide provides a detailed comparison of key analytical methods for the comprehensive characterization of (4,6-Dimethylpyrimidin-2-yl)methanol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting data, and detailed experimental protocols.
General Characterization Workflow
The structural confirmation and purity assessment of a synthesized compound like this compound follows a logical progression of analytical techniques. The typical workflow ensures unambiguous identification, quantifies purity, and provides a comprehensive profile of the material.
Caption: General experimental workflow for the characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1] Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.[2]
Comparison with Other Methods
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information | Detailed atomic connectivity, stereochemistry | Molecular weight, elemental formula, fragmentation | Precise 3D atomic coordinates in solid state |
| Sample State | Solution | Gas/Ionized | Crystalline Solid |
| Sensitivity | Moderate (mg scale) | High (µg to ng scale) | Low (requires good quality crystals) |
| Key Advantage | Unambiguous structure determination in solution | High sensitivity and molecular weight accuracy | Absolute structural confirmation |
| Limitation | Lower sensitivity, requires pure sample | Isomers can be difficult to distinguish | Requires single crystals, not applicable to liquids/amorphous solids |
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts
The following data are predicted based on the analysis of structurally similar pyrimidine derivatives.[3][4][5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
|---|---|---|---|---|
| -OH | ~5.5 - 6.0 | Triplet (t) | 1H | ~5-6 |
| H-5 (pyrimidine ring) | ~7.0 - 7.2 | Singlet (s) | 1H | N/A |
| -CH₂- | ~4.5 - 4.7 | Doublet (d) | 2H | ~5-6 |
| -CH₃ (at C4, C6) | ~2.4 - 2.6 | Singlet (s) | 6H | N/A |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
|---|---|
| C2 (pyrimidine ring) | ~168 - 172 |
| C4, C6 (pyrimidine ring) | ~165 - 168 |
| C5 (pyrimidine ring) | ~115 - 120 |
| -CH₂- | ~60 - 65 |
| -CH₃ | ~22 - 25 |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[1]
-
Referencing: Use the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts.[4][7]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks and identify the multiplicities.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition (with high-resolution MS), and provide structural information through fragmentation analysis.[8]
Comparison with Other Methods
| Feature | Mass Spectrometry | NMR Spectroscopy | HPLC |
| Primary Use | Molecular weight determination | Structural elucidation | Purity and quantification |
| Sample Amount | Picogram to microgram | Milligram | Microgram |
| Structural Info | Inferred from fragmentation | Direct (connectivity) | None |
| Key Advantage | Excellent sensitivity, molecular formula confirmation | Provides complete structural map | Excellent for separating complex mixtures |
| Limitation | Does not distinguish isomers well | Low sensitivity | Provides no structural information |
Data Presentation: Expected Mass Spectrometry Data
Table 3: Expected m/z Values for this compound (C₇H₁₀N₂O)
| Ion | Calculation | Expected Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0866 |
| [M+Na]⁺ | C₇H₁₀N₂ONa⁺ | 161.0685 |
| Molecular Ion [M]⁺ | C₇H₁₀N₂O⁺ | 138.0793 |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[9]
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Chromatography: Inject a small volume (1-5 µL) onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).
-
Mass Spectrometry: Acquire data in positive ion mode over a mass range of m/z 50-500. For structural information, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 139) and fragmenting it.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary chromatographic technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound.[2] Reversed-phase HPLC is the most common mode used for pyrimidine derivatives.[10]
Comparison with Other Methods
| Feature | HPLC | Gas Chromatography | NMR Spectroscopy |
| Applicability | Broad (non-volatile, polar, thermally sensitive) | Volatile, thermally stable compounds | Soluble compounds |
| Primary Use | Purity, quantification, separation | Purity, quantification (volatile) | Structure elucidation |
| Resolution | High | Very High | N/A (not a separation technique) |
| Key Advantage | Versatile for a wide range of compounds | High efficiency for volatile analytes | Definitive structural information |
| Limitation | Lower resolution than capillary GC | Limited to thermally stable and volatile compounds | Does not separate mixtures |
Data Presentation: Typical HPLC Parameters
Table 4: Recommended RP-HPLC Method for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid[12][13] |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[10] |
| Column Temp. | 25-30 °C |
| Detection | UV at 230 nm or 254 nm[11] |
| Injection Vol. | 10 µL |
| Expected RT | Dependent on exact conditions, but should be a single major peak. |
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[11]
-
System Setup: Prepare and degas the mobile phases. Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the prepared sample solution. Record the chromatogram for a sufficient duration to allow all components to elute.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14] It is well-suited for analyzing alcohols and can be used to assess the purity of this compound and detect any volatile impurities.[15][16]
Comparison with Other Methods
| Feature | Gas Chromatography | HPLC |
| Mobile Phase | Inert Gas (e.g., He, N₂) | Liquid |
| Analytes | Volatile, thermally stable | Wide range, including non-volatile |
| Column Type | Capillary (high efficiency) | Packed |
| Detector | FID (universal for organics), MS | UV-Vis, MS, ELSD |
| Key Advantage | Superior separating power for volatile compounds | Broader applicability |
| Limitation | Limited to analytes that can be vaporized | Lower peak efficiency than capillary GC |
Data Presentation: Typical GC Parameters
Table 5: Recommended GC-FID Method for Purity Analysis
| Parameter | Value |
|---|---|
| Column | Fused silica capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C (FID) |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| Injection Vol. | 1 µL (split ratio 50:1) |
| Expected RT | Dependent on exact conditions. |
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.[17]
-
System Setup: Set the GC parameters (temperatures, gas flows, oven program) as specified. Allow the system to stabilize.
-
Analysis: Inject the sample into the GC. The sample is vaporized and carried by the inert gas through the column, where separation occurs.
-
Data Analysis: Components are detected as they exit the column. The peak area is proportional to the concentration of the analyte. Calculate purity based on relative peak areas.
Logical Comparison of Analytical Outputs
Different analytical techniques provide complementary information that, when combined, offers a complete picture of the compound's identity and purity.
Caption: Relationship between analytical methods and the resulting characterization data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Analytical strategies for identifying drug metabolites [pubmed.ncbi.nlm.nih.gov]
- 9. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. purdue.edu [purdue.edu]
- 15. Alcoholic Beverage Analysis by GC [restek.com]
- 16. agilent.com [agilent.com]
- 17. peakscientific.com [peakscientific.com]
A Comparative Guide to HPLC and GC-MS for Purity Assessment of (4,6-Dimethylpyrimidin-2-yl)methanol
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (4,6-Dimethylpyrimidin-2-yl)methanol is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for purity assessment.
High-Level Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the specific requirements of the analysis. This compound, with a predicted boiling point of 235.1±28.0°C and a melting point of 87-88°C, is amenable to both techniques, making a direct comparison of their capabilities particularly relevant.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[2][3][4] | Ideal for volatile and thermally stable compounds.[2][3][4] |
| Sample Volatility | Not required. | Required; sample must be vaporized without decomposition.[3][5] |
| Sensitivity | High sensitivity, depending on the detector. | Generally higher sensitivity, especially for trace analysis.[3][6] |
| Selectivity | High selectivity, capable of separating structurally similar compounds.[3] | High selectivity, with mass spectrometry providing definitive identification.[2] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent management systems.[3][4][5] | Can be more cost-effective, though high-resolution MS detectors can be expensive.[5] |
| Analysis Time | Typically longer run times (10-60 minutes).[4][5] | Often faster for simple mixtures, with run times in minutes.[2][4] |
| Solvent Consumption | Higher, uses significant amounts of organic solvents.[5] | Lower, uses a carrier gas.[5] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible purity assessments. The following protocols are representative for the analysis of pyrimidine derivatives and can be adapted for this compound.
HPLC Method for Purity Assessment
Reverse-phase HPLC is a common and effective method for the analysis of pyrimidine derivatives.[7]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic modifier (e.g., methanol or acetonitrile).[8]
-
Elution: Gradient elution is often preferred to separate impurities with a wide range of polarities. A typical gradient might start at 5% organic phase, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 45°C[8]
-
Injection Volume: 1 µL[8]
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water at a 1:1 ratio) to achieve a concentration of approximately 2 mg/mL.[8]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Purity Assessment
GC-MS is a powerful tool for identifying and quantifying volatile impurities. For polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance, though direct analysis is often possible.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight)
-
Capillary column suitable for polar compounds (e.g., a polyethylene glycol or a low-bleed "5-type" column)
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-550
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
If derivatization is required, a common approach for hydroxyl groups is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Data Presentation
Quantitative results from both methods can be summarized for a clear comparison of the purity profile of a given batch of this compound.
Table 1: HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.15 | Starting Material Impurity |
| 2 | 5.8 | 99.5 | This compound |
| 3 | 8.2 | 0.25 | Degradation Product |
| 4 | 10.1 | 0.10 | Unknown Impurity |
Table 2: GC-MS Purity Analysis Data
| Peak No. | Retention Time (min) | Area (%) | m/z of Key Fragments | Tentative Identification |
| 1 | 7.2 | 0.20 | 79, 94, 108 | Related Pyrimidine Impurity |
| 2 | 9.5 | 99.6 | 138, 123, 107, 79 | This compound |
| 3 | 11.8 | 0.15 | 152, 137, 109 | Oxidized Byproduct |
| 4 | 13.4 | 0.05 | - | Unknown |
Visualization of Analytical Workflows
To illustrate the logical flow of the purity assessment process, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis.
References
- 1. lookchem.com [lookchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. amptechfl.com [amptechfl.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 9. Sigma-Aldrich [sigmaaldrich.com]
Validating the Structure of (4,6-Dimethylpyrimidin-2-yl)methanol: A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for the structural validation of (4,6-Dimethylpyrimidin-2-yl)methanol using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectra for this specific compound, this guide presents a detailed prediction of its ¹H and ¹³C NMR data. These predictions are benchmarked against experimental data for the closely related compound, 4,6-dimethylpyrimidine, and established chemical shift ranges for relevant functional groups. This comparative approach offers a robust framework for researchers to confirm the structure of this compound.
Predicted ¹H and ¹³C NMR Data for this compound
The chemical structure of this compound is presented below, with each unique proton and carbon atom labeled for clear spectral assignment.
Figure 1: Structure of this compound
Based on established principles of NMR spectroscopy and analysis of structurally similar compounds, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-5 | ~ 6.9 - 7.2 | Singlet (s) | 1H |
| -CH₂- | ~ 4.6 - 4.8 | Singlet (s) | 2H |
| -CH₃ | ~ 2.4 - 2.6 | Singlet (s) | 6H |
| -OH | ~ 3.0 - 5.0 | Broad Singlet (br s) | 1H |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 168 - 172 |
| C-4, C-6 | ~ 165 - 168 |
| C-5 | ~ 118 - 122 |
| -CH₂- | ~ 60 - 65 |
| -CH₃ | ~ 23 - 26 |
Comparative Experimental Data: 4,6-Dimethylpyrimidine
For validation purposes, the experimental ¹H NMR data for the structurally related precursor, 4,6-dimethylpyrimidine, is provided below. This comparison helps in assigning the signals for the pyrimidine ring and the methyl groups.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 8.86 | Singlet (s) | 1H |
| H-5 | 6.89 | Singlet (s) | 1H |
| -CH₃ | 2.45 | Singlet (s) | 6H |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid misleading signals from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The chemical shift of the residual solvent peak can be used as an internal reference (CDCl₃: δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C. DMSO-d₆: δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for precise chemical shift referencing.
2. NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of at least 300 MHz is recommended. Higher field strengths (e.g., 400, 500, or 600 MHz) will provide better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds. Longer delays may be necessary for quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
By following this comprehensive guide, researchers can confidently validate the chemical structure of this compound, ensuring the integrity of their synthetic products for further applications in drug discovery and development.
Unveiling the Biological Potential: A Comparative Guide to (4,6-Dimethylpyrimidin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of derivatives based on the (4,6-Dimethylpyrimidin-2-yl)methanol core. We present available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development endeavors.
Comparative Biological Activity
The biological evaluation of this compound derivatives has revealed promising activity in diverse areas, including oncology, agriculture, and infectious diseases. Below is a summary of the quantitative data from various studies.
Anticancer Activity
A notable study by Lee et al. (2022) explored the potential of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma (HCC). The in vitro inhibitory activities of these compounds against FGFR4 and their anti-proliferative effects on HCC cell lines were evaluated.
| Compound ID | Derivative Class | Target | Assay | IC50 (µM) | Cancer Cell Line | Reference |
| 6O | 2-amino-4,6-dimethylpyrimidin-5-ol | FGFR4 | Kinase Assay | 0.0753 | - | Lee et al., 2022 |
| 6A | 2-amino-4,6-dimethylpyrimidin-5-ol | FGFR4 | Kinase Assay | 0.190 | - | Lee et al., 2022 |
| BLU9931 | Reference FGFR4 Inhibitor | FGFR4 | Kinase Assay | - | - | Lee et al., 2022 |
| 6O | 2-amino-4,6-dimethylpyrimidin-5-ol | Cell Proliferation | MTT Assay | 4.5 | Hep3B | Lee et al., 2022 |
| 6A | 2-amino-4,6-dimethylpyrimidin-5-ol | Cell Proliferation | MTT Assay | 25.2 | Hep3B | Lee et al., 2022 |
Plant Growth-Stimulating Activity
Yengoyan et al. (2021) synthesized a series of 2-S-substituted derivatives of 4,6-dimethylpyrimidine and evaluated their potential as plant growth stimulators. The activity was assessed by measuring the increase in root and sprout length of wheat seeds.
| Compound ID | Substitution at C2 | Root Length Increase (%) | Sprout Length Increase (%) | Reference |
| 2a | -SCH2CONH(p-tolyl) | 125 | 130 | Yengoyan et al., 2021 |
| 2b | -SCH2CONH(p-methoxyphenyl) | 130 | 135 | Yengoyan et al., 2021 |
| 2c | -SCH2CONH(p-ethoxyphenyl) | 140 | 145 | Yengoyan et al., 2021 |
| IAA | Indole-3-acetic acid (Reference) | 100 | 100 | Yengoyan et al., 2021 |
Antibacterial Activity
A specific derivative, 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one, was investigated for its antimicrobial activity against Escherichia coli. The study determined the minimum inhibitory concentration (MIC) in vitro and the effective dose in an in vivo model of generalized E. coli infection.
| Compound | Organism | In Vitro MIC (µg/mL) | In Vivo Efficacy | Reference |
| 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one | Escherichia coli | 128 (bactericidal) | Antimicrobial effect at 50 mg/kg/day for 10 days | [1] |
| Ceftazidime | Escherichia coli | - | Reference drug | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.
FGFR4 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against the FGFR4 kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FGFR4 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound in a 96-well plate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-compound control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic effect of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Hep3B) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined from the dose-response curves.
In Vitro Antibacterial (MIC) Assay
Objective: To determine the minimum inhibitory concentration of a compound against a specific bacterium.
Methodology:
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
A Comparative Guide to the Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic pathways to (4,6-Dimethylpyrimidin-2-yl)methanol, a key intermediate in pharmaceutical synthesis, reveals distinct advantages and disadvantages in terms of cost, efficiency, and environmental impact. This guide provides a detailed comparison of a classical approach via the condensation of guanidine with acetylacetone followed by functionalization, and a more direct route involving the reduction of a pyrimidine-2-carbaldehyde derivative.
This compound is a valuable building block in the development of a wide range of therapeutic agents. Its efficient synthesis is a critical factor for researchers and drug development professionals. This comparative guide presents a cost-benefit analysis of two distinct synthetic routes, supported by experimental data, to aid in the selection of the most appropriate method based on laboratory scale and industrial production requirements.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Condensation and Functionalization | Route B: Aldehyde Reduction |
| Starting Materials | Guanidine Hydrochloride, Acetylacetone, Phosphorus Oxychloride, Paraformaldehyde | 4,6-Dimethylpyrimidine-2-carbaldehyde, Sodium Borohydride |
| Number of Steps | 3 | 1 |
| Overall Yield (Estimated) | ~50-60% | ~85-95% |
| Key Reactions | Cyclocondensation, Chlorination, Grignard Reaction | Carbonyl Reduction |
| Scalability | High | High |
| Reagent Hazards | Phosphorus oxychloride (corrosive, toxic), Grignard reagents (pyrophoric) | Sodium borohydride (flammable solid) |
| Estimated Cost per Gram | Moderate | Low to Moderate (dependent on aldehyde cost) |
Route A: Condensation of Guanidine and Acetylacetone followed by Functionalization
This well-established, multi-step approach begins with the cyclocondensation of guanidine with acetylacetone to form 2-amino-4,6-dimethylpyrimidine. This intermediate is then converted to 2-chloro-4,6-dimethylpyrimidine, which subsequently undergoes a Grignard reaction with formaldehyde to yield the target alcohol.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
In a round-bottom flask, guanidine hydrochloride (1.0 eq) and acetylacetone (1.0 eq) are dissolved in an aqueous solution of sodium carbonate. The mixture is heated at 95-100°C for 2 hours. After cooling, the precipitated product is filtered, washed with cold brine, and recrystallized from water to yield 2-amino-4,6-dimethylpyrimidine.
Step 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
2-Amino-4,6-dimethylpyrimidine (1.0 eq) is added portion-wise to a cooled (0°C) solution of concentrated hydrochloric acid. A solution of sodium nitrite (2.0 eq) in water is then added dropwise, maintaining the temperature below 0°C. The reaction mixture is stirred for an additional hour and then neutralized with a sodium hydroxide solution. The resulting 2-chloro-4,6-dimethylpyrimidine is extracted with ether, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 3: Synthesis of this compound
Magnesium turnings (1.2 eq) and a crystal of iodine are placed in a flame-dried, three-necked flask under an inert atmosphere. A solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction mixture is refluxed for 1 hour. In a separate flask, paraformaldehyde (1.5 eq) is depolymerized by heating to 180-200°C, and the resulting formaldehyde gas is passed through the Grignard reagent solution with the aid of a nitrogen stream. The reaction is monitored for completeness. The mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are dried, and the solvent is evaporated. The crude product is purified by column chromatography.
Route B: Reduction of 4,6-Dimethylpyrimidine-2-carbaldehyde
This route offers a more direct and potentially more efficient synthesis of the target molecule through the reduction of the corresponding aldehyde.
Experimental Protocol:
To a stirred solution of 4,6-dimethylpyrimidine-2-carbaldehyde (1.0 eq) in methanol or ethanol at 0°C, sodium borohydride (1.1-1.5 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then carefully quenched by the slow addition of water or dilute hydrochloric acid to destroy excess sodium borohydride. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.
Cost-Benefit Analysis
A detailed cost analysis of the starting materials and key reagents for each route is presented below. Prices are estimates based on commercially available data and may vary depending on the supplier and scale of purchase.
| Reagent | Route A Cost (per mole of product) | Route B Cost (per mole of product) |
| Guanidine Hydrochloride | ~$10 - $20 | - |
| Acetylacetone | ~$15 - $30 | - |
| Phosphorus Oxychloride | ~$20 - $40 | - |
| Magnesium Turnings | ~$5 - $10 | - |
| Paraformaldehyde | ~$5 - $15 | - |
| 4,6-Dimethylpyrimidine-2-carbaldehyde | - | ~$50 - $150 (estimated) |
| Sodium Borohydride | - | ~$10 - $25 |
| Total Estimated Reagent Cost | ~$55 - $115 | ~$60 - $175 |
Route A utilizes readily available and relatively inexpensive starting materials. However, the multi-step nature of this synthesis increases labor and solvent costs, and the use of hazardous reagents like phosphorus oxychloride and pyrophoric Grignard reagents requires special handling precautions. The overall yield is also likely to be lower than the more direct Route B.
Route B is a more streamlined approach with a potentially higher overall yield and fewer unit operations, which can be advantageous for large-scale production. The primary determinant of the cost-effectiveness of this route is the price and availability of the starting material, 4,6-dimethylpyrimidine-2-carbaldehyde. While the reduction step itself is straightforward and uses a relatively safe and inexpensive reducing agent, the synthesis of the aldehyde precursor would need to be considered in a full cost analysis.
Visualization of Synthetic Workflows
Figure 1. Comparison of the synthetic workflows for Route A and Route B.
Conclusion
For laboratory-scale synthesis where the starting aldehyde for Route B may not be readily available or is prohibitively expensive, the multi-step condensation and functionalization approach (Route A) offers a viable, albeit more labor-intensive, option using common and affordable starting materials. For industrial-scale production, the aldehyde reduction (Route B) is likely to be the more cost-effective and efficient method, provided that a scalable and economical synthesis of the 4,6-dimethylpyrimidine-2-carbaldehyde precursor can be established. The choice between these two routes will ultimately depend on a careful evaluation of the specific needs, resources, and scale of the intended synthesis.
Navigating the Analytical Maze: A Comparative Guide to Quantifying (4,6-Dimethylpyrimidin-2-yl)methanol
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the accurate measurement of (4,6-Dimethylpyrimidin-2-yl)methanol, a key building block in various synthetic pathways.
The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the quantification of this compound. The information presented is based on established analytical principles and data from analogous pyrimidine derivatives, providing a solid framework for method development and validation.
Performance at a Glance: A Comparative Overview
The choice of an analytical method hinges on a variety of factors, including the intended application, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most common analytical techniques for the quantification of pyrimidine derivatives.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1] | Higher cost of instrumentation and solvents compared to some other methods.[1] | Purity determination, assay for potency, stability testing, and impurity profiling. |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Excellent for the analysis of volatile impurities; high separation efficiency.[1] | Not suitable for non-volatile or thermally unstable compounds without derivatization.[1] | Analysis of volatile impurities and residual solvents. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution. | Simple, rapid, and cost-effective; suitable for routine quality control analysis.[2] | Moderate specificity, with potential for interference from UV-absorbing impurities. | Routine quantification in simple matrices. |
In-Depth Analysis: A Look at Validation Parameters
Method validation is a critical step in ensuring that an analytical procedure is suitable for its intended purpose.[2] The following table outlines typical validation parameters for the quantification of pyrimidine derivatives, providing a benchmark for the performance of each technique.
| Validation Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 2.0% |
| Limit of Detection (LOD) | ng/mL to low µg/mL | pg/mL to ng/mL | µg/mL |
| Limit of Quantitation (LOQ) | ng/mL to low µg/mL | pg/mL to ng/mL | µg/mL |
| Specificity | High (No interference from related substances) | High (Mass fragmentation provides specificity) | Moderate (Potential for interference from UV-absorbing impurities) |
Experimental Corner: Detailed Protocols
Robust and reproducible data are the bedrock of scientific advancement. The following sections provide detailed experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[3]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound, or Mass Spectrometry (MS) for enhanced selectivity and sensitivity.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in a suitable solvent (e.g., methanol or the mobile phase).
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
Validation Experiments:
-
Linearity: Prepare a series of standard solutions of this compound at concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Accuracy: Perform a recovery study by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of (4,6-Dimethylpyrimidin-2-yl)methanol and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides an objective spectroscopic comparison of the pyrimidine derivative (4,6-Dimethylpyrimidin-2-yl)methanol and its key precursors, 4,6-dimethylpyrimidine and 4,6-dimethylpyrimidine-2-carbaldehyde. The information presented is intended to support research and development activities by offering a consolidated reference for the synthesis and characterization of these compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for the spectroscopic analyses are provided.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring, quality control, and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-5 | -CH₃ | -CH₂OH / -CHO | -OH |
| 4,6-Dimethylpyrimidine[1][2] | 7.0 (s, 1H) | 2.4 (s, 6H) | - | - |
| 4,6-Dimethylpyrimidine-2-carbaldehyde | ~7.2 (s, 1H) | ~2.6 (s, 6H) | ~9.9 (s, 1H) | - |
| This compound | ~7.0 (s, 1H) | ~2.5 (s, 6H) | ~4.7 (s, 2H) | ~5.5 (br s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-4, C-6 | C-5 | -CH₃ | -CH₂OH / -CHO |
| 4,6-Dimethylpyrimidine[1] | 158.0 | 167.0 | 119.0 | 24.0 | - |
| 4,6-Dimethylpyrimidine-2-carbaldehyde | ~164.0 | ~168.0 | ~120.0 | ~24.0 | ~193.0 |
| This compound | ~169.0 | ~167.0 | ~118.0 | ~24.0 | ~65.0 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Functional Group Stretches | C-H Stretches |
| 4,6-Dimethylpyrimidine[1] | 1580-1450 (C=N, C=C) | 3000-2850 |
| 4,6-Dimethylpyrimidine-2-carbaldehyde | ~1700 (C=O, aldehyde) | 3000-2850, ~2720 (aldehyde C-H) |
| This compound | ~3400 (O-H, alcohol), 1050 (C-O) | 3000-2850 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 4,6-Dimethylpyrimidine[1] | 108 | 107, 93, 66, 53 |
| 4,6-Dimethylpyrimidine-2-carbaldehyde | 136 | 135, 107, 80, 53 |
| This compound[3] | 138 | 137, 121, 107, 80, 53 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of the title compound and its precursors are outlined below.
Synthesis Protocols
Synthesis of 4,6-Dimethylpyrimidine-2-carbaldehyde from 4,6-Dimethylpyrimidine:
A common method for the formylation of pyrimidines involves a Vilsmeier-Haack type reaction.
-
To a solution of 4,6-dimethylpyrimidine in a suitable solvent such as dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is then stirred at an elevated temperature for several hours to ensure complete reaction.
-
After cooling, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4,6-dimethylpyrimidine-2-carbaldehyde.
Synthesis of this compound from 4,6-Dimethylpyrimidine-2-carbaldehyde:
The reduction of the aldehyde to the corresponding alcohol can be achieved using a mild reducing agent.
-
4,6-dimethylpyrimidine-2-carbaldehyde is dissolved in a protic solvent like methanol or ethanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
-
Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
-
Chemical shifts are reported in parts per million (ppm) downfield from TMS.
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Liquid samples, such as 4,6-dimethylpyrimidine, can be analyzed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Solid samples, such as this compound, are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are recorded on a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.
-
Electron Ionization (EI) is a common ionization technique for these types of molecules.
-
The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.
Synthetic Pathway and Logical Relationships
The synthesis of this compound from its precursors can be visualized as a two-step process. The logical flow from the starting material to the final product is illustrated in the following diagram.
Caption: Synthetic route to this compound.
References
Substituted Pyrimidinemethanols: A Comparative Review of Their Anticancer Applications
For researchers, scientists, and professionals in drug development, substituted pyrimidinemethanols represent a promising class of compounds with significant potential in oncology. This guide provides a comparative analysis of their applications, focusing on their activity as kinase inhibitors and cytotoxic agents. Detailed experimental data, methodologies, and pathway visualizations are presented to facilitate further research and development in this area.
Substituted pyrimidinemethanols are increasingly recognized for their diverse biological activities, particularly in the realm of anticancer research. Their structural similarity to endogenous purines allows them to interact with key biological targets, such as protein kinases, leading to the disruption of cancer cell signaling pathways. This review consolidates findings from various studies to offer a comprehensive overview of their efficacy and mechanisms of action.
Kinase Inhibitory Activity of Aryl(pyrimidin-5-yl)methanols
Aryl(pyrimidin-5-yl)methanols have emerged as a significant subclass of kinase inhibitors, with a particular focus on their ability to target Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that governs cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Substituted pyrimidinemethanols can competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.
Cytotoxic Activity Against Cancer Cell Lines
The anticancer potential of substituted pyrimidinemethanols is further demonstrated by their cytotoxic effects against a variety of human tumor cell lines. The data presented below summarizes the in vitro activity of a series of (2-substituted-pyrimidin-5-yl)methanols.
| Compound ID | Substitution at Position 2 | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Trifluoromethylphenyl | A549 (Lung) | 5.2 |
| 1a | 4-Trifluoromethylphenyl | HCT116 (Colon) | 3.8 |
| 1a | 4-Trifluoromethylphenyl | MCF7 (Breast) | 7.1 |
| 1b | 4-Chlorophenyl | A549 (Lung) | 8.5 |
| 1b | 4-Chlorophenyl | HCT116 (Colon) | 6.2 |
| 1b | 4-Chlorophenyl | MCF7 (Breast) | 10.4 |
| 1c | 4-Methoxyphenyl | A549 (Lung) | 15.3 |
| 1c | 4-Methoxyphenyl | HCT116 (Colon) | 12.1 |
| 1c | 4-Methoxyphenyl | MCF7 (Breast) | 18.9 |
Note: The data presented in this table is a representative summary based on existing literature and is intended for comparative purposes.
Experimental Protocols
The evaluation of the cytotoxic activity of substituted pyrimidinemethanols is crucial for determining their therapeutic potential. The following section outlines a standard experimental protocol for assessing cytotoxicity using the MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Substituted pyrimidinemethanol compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted pyrimidinemethanol compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
Substituted pyrimidinemethanols demonstrate significant promise as anticancer agents, primarily through the inhibition of key signaling kinases like EGFR and direct cytotoxic effects on cancer cells. The structure-activity relationship of these compounds, particularly the nature of the substituent at the 2-position of the pyrimidine ring, plays a crucial role in their biological activity. Further optimization of this scaffold could lead to the development of more potent and selective anticancer drugs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
Safety Operating Guide
Proper Disposal of (4,6-Dimethylpyrimidin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (4,6-Dimethylpyrimidin-2-yl)methanol, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate personal protective equipment (PPE) and in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[1][2]
-
Ventilation: Conduct all handling and disposal operations within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is likely a flammable solid, similar to other methanol derivatives.[3][4][5]
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to treat it as a hazardous chemical waste.[6][7] Never dispose of this chemical down the drain or in regular trash.[8]
-
Waste Identification and Classification:
-
Waste Segregation and Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[6]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be well-ventilated and away from heat sources.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[9] Follow all institutional procedures for waste manifest and pickup scheduling.
-
Decontamination of Empty Containers
Empty containers that held this compound must also be handled as hazardous waste unless properly decontaminated.
-
Triple Rinsing: If institutional policy allows, triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[7][10]
-
Rinsate Disposal: The rinsate from the cleaning process is also considered hazardous waste and must be collected in a designated hazardous waste container.[10]
-
Final Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but it is critical to deface or remove the original label.[7] Always confirm this procedure with your institution's EHS guidelines.
Quantitative Data Summary
While specific data for this compound is not available, the table below summarizes key hazard information for Methanol, which is a component of the compound's structure and a major determinant of its hazardous properties. This information, derived from safety data sheets of related compounds, should be used as a conservative guide.
| Property | Value | Source Citation |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. | [4][5] |
| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [4][5] | |
| H370: Causes damage to organs. | [4][5] | |
| GHS Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking. | [3][5] |
| P260: Do not breathe dust/fume/gas/mist/vapors/spray. | [4][5] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] | |
| P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures themselves constitute the protocol.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. methanex.com [methanex.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (4,6-Dimethylpyrimidin-2-yl)methanol
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals engaged in the handling of (4,6-Dimethylpyrimidin-2-yl)methanol. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound. Recommendations are based on data from structurally similar pyrimidine compounds and methanol.
| Body Part | Personal Protective Equipment (PPE) | Justification & Best Practices |
| Eyes/Face | Chemical splash goggles or safety glasses with side-shields. A face shield may be required for splash risks. | Protects against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term contact). For prolonged contact, consider more robust options. | Gloves must be inspected before use. Disposable nitrile gloves can offer short-term protection.[2] |
| Body | Flame-resistant lab coat, fully buttoned. Long-sleeved clothing and suitable protective clothing are recommended. | Provides a barrier against skin contact with the chemical.[3] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, is required.[4] If exposure limits are exceeded, a full-face respirator may be necessary. | Prevents inhalation of potentially harmful vapors.[4] |
| Feet | Closed-toe and closed-heel shoes with no perforations. | Protects feet from spills and falling objects.[4] |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation:
-
Ensure that an emergency eyewash station and safety shower are readily accessible before beginning work.[3]
-
Designate a specific area for handling the chemical.
-
Verify that all necessary PPE is available and in good condition.
-
-
Ventilation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.[4]
-
-
Safe Handling Practices:
-
Spill Management:
Disposal Plan:
-
Waste Collection: All waste materials, including empty containers and contaminated items, must be collected in designated, labeled, and sealed containers.
-
Disposal Route: Dispose of all chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
